7-Deoxyloganic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7+,9+,10+,11+,12-,13+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXFHNSGLYXPNG-YDYVGBNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945163 | |
| Record name | Deoxyloganic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22487-36-1 | |
| Record name | Deoxyloganic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22487-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyloganic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DEOXYLOGANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ67QWR9D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The 7-Deoxyloganic Acid Biosynthesis Pathway: A Core Component of Iridoid and Monoterpenoid Indole Alkaloid Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 7-deoxyloganic acid biosynthesis pathway, a critical route in the production of valuable iridoids and the downstream synthesis of medicinally important monoterpenoid indole alkaloids (MIAs) in plant species such as Catharanthus roseus (Madagascar periwinkle). This document details the enzymatic steps, intermediate compounds, and relevant quantitative data, alongside experimental protocols for pathway investigation.
Introduction to the this compound Pathway
The biosynthesis of this compound is a pivotal branch of the broader seco-iridoid pathway, which originates from the methylerythritol phosphate (MEP) pathway. This pathway is responsible for the formation of the iridoid scaffold, a cyclopentanoterpene structure that is a precursor to a vast array of bioactive plant secondary metabolites. In medicinal plants like Catharanthus roseus, this compound is a key intermediate en route to the production of loganic acid and subsequently secologanin, the latter being a crucial precursor for the synthesis of complex MIAs such as vinblastine and vincristine, which are potent anti-cancer agents. The initial stages of this pathway, leading to the formation of this compound, are primarily localized within the internal phloem-associated parenchyma (IPAP) cells of the leaves, while the subsequent conversion to secologanin occurs in the leaf epidermis.
The Biosynthetic Pathway: From Geraniol to this compound
The synthesis of this compound from the monoterpene geraniol involves a series of enzymatic reactions, including oxidation, cyclization, and glycosylation. The key enzymes and intermediates are outlined below.
Pathway Overview
The pathway commences with geraniol, which is derived from geranyl diphosphate (GPP). A sequence of enzymatic modifications converts geraniol into the iridoid scaffold, which is then further processed to yield this compound.
Enzymatic Conversions
-
Geraniol to 10-Hydroxygeraniol: The pathway is initiated by the hydroxylation of geraniol at the C10 position, a reaction catalyzed by geraniol 10-hydroxylase (G10H) , a cytochrome P450 enzyme (CYP76B6). This is followed by oxidation steps mediated by 10-hydroxygeraniol oxidoreductase (10HGO) .
-
Formation of the Iridoid Scaffold: The resulting 8-oxogeranial undergoes a reductive cyclization to form the characteristic cyclopentanopyran ring structure of iridoids. This crucial step is catalyzed by iridoid synthase (IS) , which converts 8-oxogeranial to iridodial and its stereoisomer nepetalactol.
-
Oxidation to 7-Deoxyloganetic Acid: Iridodial/nepetalactol is then subjected to a three-step oxidation to form the carboxyl group of 7-deoxyloganetic acid. This conversion is catalyzed by 7-deoxyloganetic acid synthase (7DLS) , also known as iridoid oxidase (IO) , which is a cytochrome P450 enzyme (CYP76A26)[1][2].
-
Glycosylation to this compound: The final step in the formation of this compound is the glucosylation of 7-deoxyloganetic acid. This reaction is catalyzed by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) , with UGT8 being the most efficient isozyme identified in C. roseus for this transformation[3].
Quantitative Data on Key Enzymes
The efficiency of enzymatic reactions is crucial for the overall flux through the pathway. The following tables summarize the available kinetic parameters for the key enzymes involved in this compound biosynthesis.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Organism | Reference |
| 7-Deoxyloganetic Acid Synthase (7DLS/IO) | Iridodial/Nepetalactol | Not Reported | Not Reported | Not Reported | Catharanthus roseus | [1][2] |
| 7-Deoxyloganetic Acid Glucosyltransferase (UGT8) | 7-Deoxyloganetic Acid | 0.088 | 0.130 | 1477 | Catharanthus roseus | |
| This compound Hydroxylase (7-DLH) | This compound | 0.111 | Not Reported | Not Reported | Catharanthus roseus |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.
Heterologous Expression and Purification of Pathway Enzymes
This protocol describes a general workflow for the production and purification of recombinant enzymes for in vitro characterization.
Methodology:
-
Gene Cloning: The coding sequence of the target enzyme (e.g., 7DLS, 7-DLGT) is amplified from C. roseus cDNA and cloned into a suitable expression vector (e.g., pET vector series for E. coli) containing an affinity tag (e.g., 6x-His tag) for purification.
-
Transformation: The expression construct is transformed into a suitable expression host, such as E. coli BL21(DE3).
-
Culture and Induction: Transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
-
Protein Extraction and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or other methods. The soluble protein fraction is clarified by centrifugation and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using an antibody against the affinity tag.
In Vitro Enzyme Assays
4.2.1. 7-Deoxyloganetic Acid Synthase (Iridoid Oxidase) Assay
This assay measures the conversion of iridodial/nepetalactol to 7-deoxyloganetic acid.
-
Reaction Mixture: A typical reaction mixture contains purified recombinant 7DLS, the substrate (iridodial or nepetalactol), NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Procedure: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C). The reaction is stopped at various time points by the addition of an organic solvent (e.g., ethyl acetate).
-
Analysis: The reaction products are extracted with the organic solvent, dried, and redissolved in a suitable solvent for analysis by HPLC or LC-MS/MS to quantify the formation of 7-deoxyloganetic acid.
4.2.2. 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT) Assay
This assay measures the formation of this compound from 7-deoxyloganetic acid and UDP-glucose.
-
Reaction Mixture: The reaction mixture typically includes purified recombinant 7-DLGT, 7-deoxyloganetic acid, UDP-glucose (the sugar donor), and a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Procedure: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 30°C). The reaction is terminated by adding an organic solvent.
-
Analysis: The product, this compound, is quantified by HPLC or LC-MS/MS.
Virus-Induced Gene Silencing (VIGS) for Functional Genomics
VIGS is a powerful reverse genetics tool to study gene function in plants. This protocol is adapted for C. roseus.
Methodology:
-
Vector Construction: A fragment of the target gene (e.g., 7DLS) is cloned into the Tobacco Rattle Virus (TRV)-based VIGS vector, pTRV2.
-
Agrobacterium Transformation: The pTRV2 construct, along with the pTRV1 helper plasmid, is transformed into Agrobacterium tumefaciens.
-
Plant Infiltration: Cultures of Agrobacterium carrying pTRV1 and pTRV2 are mixed and infiltrated into young C. roseus seedlings.
-
Silencing and Analysis: The plants are grown for several weeks to allow for the spread of the virus and subsequent gene silencing. The effect of silencing is then assessed by analyzing the metabolite profile (e.g., levels of this compound and downstream MIAs) using LC-MS/MS and by quantifying the target gene's transcript levels using qRT-PCR.
Metabolite Extraction and Quantification
This protocol outlines the extraction and analysis of iridoids from C. roseus leaf tissue.
-
Extraction: Fresh or freeze-dried leaf material is ground to a fine powder. The powder is then extracted with a polar solvent, typically methanol or a methanol/water mixture. The extraction can be performed by sonication or shaking at room temperature.
-
Sample Preparation: The crude extract is centrifuged to remove solid debris. The supernatant is then filtered and may be subjected to solid-phase extraction (SPE) for further cleanup and enrichment of the iridoid fraction.
-
LC-MS/MS Analysis: The prepared extract is analyzed by reverse-phase HPLC coupled to a tandem mass spectrometer (MS/MS). Separation is typically achieved on a C18 column with a gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization. Quantification is performed using multiple reaction monitoring (MRM) mode, comparing the abundance of specific parent-daughter ion transitions of the target analytes to those of authentic standards.
Conclusion
The this compound biosynthesis pathway represents a critical juncture in the production of a diverse array of valuable plant-derived natural products. A thorough understanding of the enzymes and regulatory mechanisms governing this pathway is essential for metabolic engineering efforts aimed at increasing the production of medicinally important MIAs in their native plant hosts or in heterologous systems. The experimental approaches detailed in this guide provide a robust framework for the continued investigation and manipulation of this vital metabolic route.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources of 7-Deoxyloganic Acid
This technical guide provides a comprehensive overview of the natural sources of this compound, an iridoid monoterpene that serves as a key intermediate in the biosynthesis of various biologically active compounds, including the widely studied monoterpenoid indole alkaloids (MIAs). This document details the plant species known to produce this compound, available quantitative data, its biosynthetic pathway, and general methodologies for its extraction and analysis.
Natural Occurrence of this compound
This compound has been identified in a variety of plant species across different families. Its presence is most notably documented in plants recognized for their medicinal properties.
Table 1: Plant Species Reported to Contain this compound
| Family | Species | Common Name | Plant Part(s) Where Found |
| Apocynaceae | Catharanthus roseus | Madagascar Periwinkle | Leaves |
| Rubiaceae | Uncaria tomentosa | Cat's Claw | Inner Bark |
| Fabaceae | Crotalaria emarginella | Rattlepod | Not specified |
| Elaeagnaceae | Elaeagnus angustifolia | Russian Olive | Not specified |
| Lamiaceae | Nepeta deflersiana | Aerial parts | |
| Verbenaceae | Premna latifolia | Not specified |
While several species are reported to contain this compound, the most extensive research into its biosynthesis and metabolism has been conducted on Catharanthus roseus[1][2][3]. In Uncaria tomentosa, it is found alongside various alkaloids[4][5][6][7]. An isomer, 1,5,9-epi-deoxyloganic acid, has been identified as a major iridoid in several Nepeta species[8][9].
Quantitative Analysis of this compound
Quantitative data for this compound in wild-type plants is limited, suggesting that it is often present in low concentrations as a metabolic intermediate. However, experimental manipulation can lead to its accumulation.
Table 2: Quantitative Data for this compound in Plant Tissues
| Plant Species | Condition | Tissue | Concentration | Reference(s) |
| Catharanthus roseus | Wild-type (Control) | Leaf | Not detected | [1][2] |
| Catharanthus roseus | Virus-induced gene silencing of this compound 7-hydroxylase (CrDL7H) | Leaf | > 4 mg/g fresh weight | [1][2] |
The significant accumulation of this compound in genetically modified C. roseus highlights its position as a direct precursor to loganic acid in the iridoid biosynthesis pathway[1][2]. The lack of detection in wild-type plants under normal conditions suggests a rapid conversion to downstream products.
Biosynthesis of this compound
This compound is a key intermediate in the seco-iridoid pathway, which leads to the formation of secologanin, a precursor for thousands of monoterpenoid indole alkaloids[10]. The biosynthesis from 7-deoxyloganetic acid is a critical step.
The conversion of 7-deoxyloganetic acid to this compound is catalyzed by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT). Subsequently, this compound is hydroxylated by this compound hydroxylase (7-DLH) to form loganic acid[10].
Biosynthetic pathway of this compound.
Experimental Protocols
The following sections outline general methodologies for the extraction, isolation, and quantification of this compound from plant materials. These are generalized protocols and may require optimization for specific plant matrices.
Iridoids, including this compound, are typically polar compounds and are extracted using polar solvents.
Protocol:
-
Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to dryness. Dried material should be ground into a fine powder.
-
Extraction Solvent: A common solvent system is 80-100% methanol or ethanol.
-
Extraction Procedure:
-
Macerate the powdered plant material in the extraction solvent (e.g., 1:10 w/v) at room temperature with agitation for 24-48 hours.
-
Alternatively, use ultrasonication for a shorter extraction time (e.g., 30-60 minutes).
-
Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.
-
-
Filtration and Concentration:
-
Combine the extracts and filter through filter paper (e.g., Whatman No. 1).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
Further purification of the crude extract is necessary to isolate this compound.
Protocol:
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar interfering compounds. This compound is expected to remain in the aqueous phase.
-
-
Solid-Phase Extraction (SPE):
-
The aqueous phase can be further purified using a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the aqueous extract and wash with water to remove highly polar impurities.
-
Elute the iridoid fraction with an increasing concentration of methanol in water.
-
-
Column Chromatography:
-
For final purification, employ column chromatography on silica gel or a reversed-phase C18 stationary phase.
-
Elute with a gradient solvent system (e.g., methanol-water or acetonitrile-water) to isolate the pure compound. Monitor fractions by thin-layer chromatography (TLC) or HPLC.
-
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids.
-
MRM Transitions: For quantification, specific multiple reaction monitoring (MRM) transitions for this compound would need to be determined using a pure standard.
References
- 1. Virus-induced gene silencing identifies Catharanthus roseus this compound-7-hydroxylase, a step in iridoid and monoterpene indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Investigation of Uña De Gato I. This compound and 15N NMR spectroscopic studies on pentacyclic oxindole alkaloids from Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
7-deoxyloganic acid chemical structure and properties
An In-depth Technical Guide to 7-Deoxyloganic Acid
This guide provides a comprehensive overview of this compound, a pivotal iridoid monoterpene in the biosynthesis of numerous high-value plant-specialized metabolites. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant biochemistry, and drug development.
Chemical Structure and Properties
This compound, with the systematic IUPAC name (1S,4aS,7S,7aR)-1-(β-D-Glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid, is a glycoside composed of the iridoid aglycone, 7-deoxyloganetic acid, and a β-D-glucose unit.[1][2] As an iridoid, it possesses the characteristic cyclopentanopyran ring system. It is a key intermediate in the biosynthesis of secologanin, which is a precursor to thousands of monoterpenoid indole alkaloids (MIAs), including the anticancer agents vinblastine and vincristine.[2]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 22487-36-1[1] |
| PubChem CID | 443322 |
| ChEBI ID | CHEBI:2260 |
| InChI Key | DSXFHNSGLYXPNG-YDYVGBNJSA-N[1] |
| SMILES | C[C@H]1CC[C@H]2[C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO[1] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₉[1] |
| Molar Mass | 360.36 g/mol [1] |
| Appearance | White solid (typical for isolated iridoids) |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol |
| Biological Role | Plant metabolite[3] |
Spectroscopic Data
The complete assignment of ¹H and ¹³C NMR spectra for this compound has been reported in various deuterated solvents, providing a definitive method for its identification. A single-crystal X-ray diffraction analysis of its tetraacetate derivative has also been performed to confirm its stereochemistry. The following table summarizes the ¹H and ¹³C NMR chemical shifts as reported for a CD₃OD solution.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD (Data sourced from Teng, R. W., et al., Magn Reson Chem, 2005)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |
| Aglycone | ||
| 1 | 95.2 | 5.58 (d, 2.0) |
| 3 | 152.1 | 7.45 (s) |
| 4 | 112.5 | |
| 5 | 31.8 | 2.95 (m) |
| 6 | 27.5 | 1.85 (m), 1.65 (m) |
| 7 | 42.1 | 2.10 (m) |
| 8 | 46.5 | 2.25 (m) |
| 9 | 34.1 | 2.40 (m) |
| 10 (CH₃) | 13.2 | 1.05 (d, 7.0) |
| 11 (COOH) | 170.1 | |
| Glucose | ||
| 1' | 100.2 | 4.75 (d, 8.0) |
| 2' | 74.8 | 3.20 (dd, 8.0, 9.0) |
| 3' | 77.9 | 3.35 (t, 9.0) |
| 4' | 71.6 | 3.28 (t, 9.0) |
| 5' | 78.1 | 3.30 (m) |
| 6' | 62.8 | 3.85 (dd, 2.0, 12.0), 3.68 (dd, 5.5, 12.0) |
Biosynthesis and Biological Role
This compound is a central intermediate in the iridoid pathway, which originates from geranyl pyrophosphate (GPP). Its formation and subsequent conversion are critical for the production of secoiridoids and MIAs in various plant species, most notably Catharanthus roseus (Madagascar periwinkle).
Biosynthetic Pathway
The biosynthesis proceeds through the following key steps:
-
Formation of 7-Deoxyloganetic Acid: The pathway begins with the monoterpene geraniol. Through a series of reactions including hydroxylation, oxidation, and cyclization, the iridoid scaffold is formed. The intermediate nepetalactol is then oxidized in three successive steps by the cytochrome P450 enzyme Iridoid Oxidase (IO) , also known as 7-Deoxyloganetic Acid Synthase (7DLS) , to yield 7-deoxyloganetic acid.[4][5]
-
Glucosylation: 7-deoxyloganetic acid is glucosylated at the C1-hydroxyl group by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) , using UDP-glucose as the sugar donor, to produce this compound.[2][4]
-
Hydroxylation: this compound is then hydroxylated at the C7 position by This compound hydroxylase (7-DLH) , another cytochrome P450 enzyme, to form loganic acid.[2]
-
Downstream Conversion: Loganic acid is further metabolized to secologanin, the direct precursor for the synthesis of MIAs.
References
The Discovery and Isolation of 7-Deoxyloganic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxyloganic acid, an iridoid monoterpene, is a pivotal intermediate in the biosynthesis of numerous biologically active compounds, including the widely studied anticancer agent paclitaxel and various monoterpenoid indole alkaloids.[1] Its discovery and the subsequent elucidation of its biosynthetic pathway have been significant milestones in natural product chemistry and have opened avenues for metabolic engineering and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its isolation, purification, and characterization. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O₉ | [2] |
| Molar Mass | 360.359 g/mol | [2] |
| CAS Number | 22487-36-1 | [2] |
| Melting Point | 106 °C (decomposes) | |
| Density | 1.52 g/cm³ | |
| Boiling Point | 597.2 °C at 760 mmHg | |
| Flash Point | 217.9 °C | |
| Vapor Pressure | 9.45E-17 mmHg at 25°C | |
| Index of Refraction | 1.612 | |
| Water Solubility (predicted) | 20.3 g/L |
Table 1: Physicochemical Properties of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of natural products. The following tables provide the ¹H and ¹³C NMR chemical shifts for this compound in deuterated methanol (CD₃OD).[3]
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1 | 5.35 | d | 2.0 |
| 3 | 7.42 | s | |
| 5 | 3.18 | m | |
| 6α | 1.85 | m | |
| 6β | 1.95 | m | |
| 7 | 2.15 | m | |
| 8 | 1.10 | d | 7.0 |
| 9 | 2.55 | m | |
| 1' | 4.65 | d | 7.8 |
| 2' | 3.20 | dd | 7.8, 9.0 |
| 3' | 3.38 | t | 9.0 |
| 4' | 3.28 | t | 9.0 |
| 5' | 3.35 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
Table 2: ¹H NMR (500 MHz, CD₃OD) Data for this compound
| Position | ¹³C Chemical Shift (δ, ppm) |
| 1 | 96.5 |
| 3 | 151.8 |
| 4 | 111.5 |
| 5 | 30.8 |
| 6 | 42.1 |
| 7 | 35.2 |
| 8 | 13.2 |
| 9 | 46.8 |
| 10 | 172.5 |
| 1' | 100.2 |
| 2' | 74.8 |
| 3' | 77.9 |
| 4' | 71.6 |
| 5' | 78.1 |
| 6' | 62.8 |
Table 3: ¹³C NMR (125 MHz, CD₃OD) Data for this compound
Biosynthesis of this compound
This compound is a key intermediate in the iridoid biosynthesis pathway. It is formed from 7-deoxyloganetic acid through a glucosylation reaction catalyzed by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT).[2] Subsequently, this compound is hydroxylated by this compound hydroxylase (7-DLH) to yield loganic acid, a precursor to a vast array of monoterpenoid indole alkaloids.[2]
Experimental Protocols: Isolation and Purification
The following protocol is a comprehensive method for the isolation and purification of this compound from the inner bark of Uncaria tomentosa. This protocol is based on established methods for the extraction of iridoid glycosides and specific purification steps reported in the literature.
Plant Material and Extraction
-
Plant Material: Obtain dried inner bark of Uncaria tomentosa.
-
Grinding: Grind the dried bark to a coarse powder using a mechanical grinder.
-
Extraction Solvent: Prepare an 80% aqueous ethanol (v/v) solution.
-
Maceration:
-
Place 100 g of the powdered bark in a large glass container.
-
Add 1 L of the 80% ethanol solution to the container, ensuring the powder is fully submerged.
-
Seal the container and allow it to macerate for 72 hours at room temperature, with occasional agitation.
-
-
Filtration:
-
Filter the mixture through cheesecloth to remove the bulk plant material.
-
Further clarify the filtrate by passing it through Whatman No. 1 filter paper.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain a crude extract.
-
Liquid-Liquid Partitioning
-
Solvent System: Prepare a biphasic system of n-butanol and water.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of n-butanol and shake vigorously.
-
Allow the layers to separate. The more polar iridoid glycosides, including this compound, will preferentially partition into the n-butanol layer.
-
Collect the n-butanol layer.
-
Repeat the extraction of the aqueous layer with n-butanol two more times.
-
Combine the n-butanol extracts and concentrate under reduced pressure to yield a butanolic fraction.
-
Chromatographic Purification
-
Chromatography Technique: Centrifugal Partition Thin-Layer Chromatography (CPTLC) is an effective method for the purification of this compound.
-
Stationary Phase: A 2 mm disc of silica gel.
-
Mobile Phase: A solvent system of 5% methanol in chloroform (v/v).
-
Procedure:
-
Dissolve the butanolic fraction in a small volume of the mobile phase.
-
Apply the sample to the CPTLC disc.
-
Develop the chromatogram using the 5% methanol-chloroform eluent.
-
Monitor the separation by observing the bands under UV light (254 nm).
-
Collect the fraction corresponding to the band of this compound.
-
-
Purity Analysis:
-
Analyze the purity of the collected fraction using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol and water.
-
Confirm the identity and structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
The discovery and successful isolation of this compound have been instrumental in advancing our understanding of iridoid biosynthesis and have provided a valuable chemical entity for further scientific investigation. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering, facilitating further exploration of this important molecule and its derivatives.
References
An In-depth Technical Guide on the Biological Activity of 7-Deoxyloganic Acid and its Epimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxyloganic acid is an iridoid monoterpene that plays a crucial role as a metabolic intermediate in the biosynthesis of secoiridoids and monoterpenoid indole alkaloids in various plant species. While research on the specific biological activities of this compound is limited, extensive studies have been conducted on its stereoisomer, 8-epi-7-deoxyloganic acid (DLA). This technical guide provides a comprehensive overview of the known biological activities of DLA, with the understanding that its structural similarity to this compound suggests potential, yet unconfirmed, parallel activities. This document summarizes the available quantitative data, details experimental protocols, and visualizes the key signaling pathways involved in the action of DLA.
Quantitative Data on the Biological Activity of 8-epi-7-deoxyloganic Acid
While specific IC50 or EC50 values for the therapeutic effects of 8-epi-7-deoxyloganic acid are not extensively reported in the available literature, one study has determined its cytotoxic concentration.
| Compound | Cell Line | Condition | Parameter | Value | Reference |
| 8-epi-7-deoxyloganic acid (DLA) | RAW 264.7 | LPS-treated | IC50 (Cytotoxicity) | 99.41 ± 1.15 µM | [1] |
Note: The provided IC50 value represents the concentration at which DLA induces 50% cell death in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and is indicative of its toxicity, not its therapeutic efficacy. Further research is required to establish the effective concentrations for its anti-inflammatory and antioxidant activities.
Key Biological Activities of 8-epi-7-deoxyloganic Acid
Research has primarily focused on the anti-inflammatory and antioxidant properties of DLA. These activities are attributed to its ability to modulate key signaling pathways involved in the cellular response to inflammation and oxidative stress.[1]
Anti-inflammatory Activity
DLA has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[1] The primary mechanism underlying this activity is the suppression of the MAPK/NF-κB signaling cascade.[1]
-
Inhibition of Pro-inflammatory Mediators: DLA effectively reduces the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[1] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1]
-
Reduction of Pro-inflammatory Cytokines: The compound also decreases the production of several pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]
Antioxidant Activity
The antioxidant effects of DLA are mediated through the activation of the Nrf2/HO-1 signaling pathway.[1]
-
Upregulation of Antioxidant Enzymes: DLA promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. This leads to an increased production of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[1]
-
Scavenging of Reactive Oxygen Species (ROS): By enhancing the cellular antioxidant defense system, DLA effectively reduces the levels of intracellular reactive oxygen species (ROS).[1]
Signaling Pathways
The biological activities of 8-epi-7-deoxyloganic acid are orchestrated through its influence on two major signaling pathways:
MAPK/NF-κB Signaling Pathway
dot
Nrf2/HO-1 Signaling Pathway
// Nodes DLA [label="8-epi-7-deoxyloganic acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2_nucleus [label="Nrf2\n(in Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_genes [label="Antioxidant Genes\n(HO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DLA -> Keap1 [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; Keap1 -> Nrf2 [label="promotes degradation", arrowhead=tee, color="#5F6368"]; Nrf2 -> Nrf2_nucleus [label="translocates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Nrf2_nucleus -> ARE [label="binds to", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; ARE -> Antioxidant_genes [label="activates transcription", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Antioxidant_genes -> ROS [arrowhead=tee, color="#34A853", label="reduces"]; }
Conclusion
While the biological activities of this compound remain largely unexplored, the comprehensive research on its epimer, 8-epi-7-deoxyloganic acid, reveals potent anti-inflammatory and antioxidant properties. DLA's mechanism of action involves the modulation of the MAPK/NF-κB and Nrf2/HO-1 signaling pathways, making it a promising candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. The structural similarity between this compound and DLA warrants future studies to determine if they share a similar biological activity profile. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this class of iridoid glycosides.
References
A Technical Review of 7-Deoxyloganic Acid: Biosynthesis, Bioactivity, and Experimental Protocols
Executive Summary: 7-Deoxyloganic acid is a pivotal iridoid monoterpene that serves as a key biosynthetic intermediate in the production of high-value specialized plant metabolites, including the pharmacologically significant monoterpenoid indole alkaloids (MIAs). While its role in plant biochemistry is well-documented, research into its own pharmacological properties is limited. In contrast, its stereoisomer, 8-epi-7-deoxyloganic acid, has demonstrated significant anti-inflammatory and antioxidant activities. This guide provides a comprehensive technical overview of the research surrounding this compound, presenting its biosynthetic pathway, a summary of known biological activities, detailed experimental protocols, and the signaling pathways modulated by its isomer.
Biosynthesis of this compound
This compound is an intermediate in the seco-iridoid pathway, which is responsible for the synthesis of secologanin, a precursor to thousands of MIAs. The core pathway leading to loganic acid is localized in specific plant cells, such as the internal phloem-associated parenchyma (IPAP) cells in Catharanthus roseus.
The biosynthetic sequence is as follows:
-
Geraniol is hydroxylated and subsequently oxidized to form an iridoid scaffold.
-
This scaffold is converted to 7-deoxyloganetic acid by the enzyme Iridoid Oxidase (IO).
-
7-deoxyloganetic acid is then glucosylated by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to yield This compound .
-
Finally, This compound hydroxylase (7-DLH) catalyzes the hydroxylation of this compound to produce loganic acid , which proceeds further down the MIA pathway.
Biological and Pharmacological Activities
Direct pharmacological data for this compound is sparse. However, research on its stereoisomer and compounds isolated alongside it provides critical context.
Anti-inflammatory and Antioxidant Activity of 8-epi-7-deoxyloganic Acid
Significant anti-inflammatory activity has been reported for 8-epi-7-deoxyloganic acid (DLA) , a stereoisomer of this compound. A key study demonstrated that DLA attenuates inflammation in lipopolysaccharide (LPS)-stimulated macrophages and in a carrageenan-induced mouse model.[1][2] The effects are dose-dependent, with non-toxic concentrations identified at 12.5, 25, and 50 µM.[2]
The primary mechanisms of action include:
-
Activation of the Nrf2/HO-1 Pathway: DLA upregulates heme oxygenase-1 (HO-1) by activating the nuclear factor erythroid 2-related factor 2 (Nrf2), which leads to a reduction in reactive oxygen species (ROS) and nitric oxide (NO).[1][2]
-
Suppression of MAPK/NF-κB Signaling: DLA inhibits the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1][3] This suppression leads to a decrease in the production of key pro-inflammatory mediators.[1][3][4]
| Parameter | Bioassay | Effect of 8-epi-7-deoxyloganic Acid (DLA) | Reference |
| Cell Viability | MTT Assay on RAW 264.7 cells | No significant toxicity observed at 12.5, 25, and 50 µM. | [2] |
| Nitric Oxide (NO) | Griess Assay on LPS-stimulated RAW 264.7 cells | Dose-dependent reduction in NO production. | [1][3] |
| Prostaglandin E2 (PGE2) | ELISA on LPS-stimulated RAW 264.7 cells | Dose-dependent reduction in PGE2 production. | [1][3] |
| iNOS & COX-2 | qRT-PCR & Western Blot | Dose-dependent downregulation of iNOS and COX-2 mRNA and protein expression. | [1][3] |
| Pro-inflammatory Cytokines | qRT-PCR & ELISA | Dose-dependent reduction in TNF-α, IL-1β, and IL-6 production and expression. | [1][3] |
| Chemokine (MCP-1) | qRT-PCR & ELISA | Dose-dependent reduction in MCP-1 production and expression. | [1] |
Cytotoxic Activity
This compound was successfully isolated from the inner bark of Uncaria tomentosa, a plant known for its anti-neoplastic properties. However, a study that isolated both this compound and several oxindole alkaloids from this plant did not attribute any cytotoxic activity to this compound itself. The weak cytotoxic effects were observed for the co-isolated alkaloids Uncarine C and Uncarine D.
| Compound | Cell Lines | IC50 Value (µg/mL) | Reference |
| Uncarine D | SK-MEL, KB, BT-549, SK-OV-3 | 30 - 40 | [5] |
| Uncarine C | Ovarian Carcinoma (SK-OV-3) | 37 | [5] |
Radical Scavenging Activity
In a study analyzing compounds from olive tree wood, this compound was tested for its ability to scavenge the DPPH radical. It was reported to show little antioxidant activity in this assay compared to other isolated compounds like hydroxytyrosol.
Experimental Protocols
General Protocol for Isolation and Purification from Plant Material
This protocol is a generalized procedure based on methods used for extracting iridoids from plant matrices.
-
Drying and Grinding: Air-dry the plant material (e.g., leaves, bark) in the shade to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Sequential Solvent Extraction: a. Perform an initial extraction with a non-polar solvent like n-hexane or petroleum ether to remove lipids and chlorophyll. Macerate the powder in the solvent for 24-72 hours, then filter. b. Air-dry the plant residue and subsequently extract it with a solvent of medium polarity, such as ethyl acetate , which is effective for isolating iridoids. Repeat the maceration and filtration process. c. Further extractions can be performed with more polar solvents like ethanol or methanol if desired.
-
Concentration: Evaporate the solvent from the ethyl acetate filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Fractionation: a. Subject the crude ethyl acetate extract to column chromatography using silica gel. b. Elute the column with a gradient solvent system, starting with a non-polar mixture (e.g., hexane:ethyl acetate 9:1) and gradually increasing the polarity (e.g., moving towards 100% ethyl acetate, then ethyl acetate:methanol mixtures).
-
Purification: Collect the fractions and monitor them using Thin Layer Chromatography (TLC). Pool similar fractions and purify them further using techniques like Preparative HPLC (Prep-HPLC) on a C18 column to yield pure this compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.
Chemical Synthesis
The total synthesis of this compound has been described in the scientific literature. For a detailed, state-of-the-art chemoenzymatic synthesis protocol, researchers are directed to the methods published by Rodríguez-López et al. (2021) in Molecular Biology and Evolution and cited in subsequent studies on MIA pathway reconstitution.[6][7]
UPLC/MS-Based Quantification
This protocol is adapted from methods used to quantify this compound in plant extracts and engineered yeast.[7][8]
-
Sample Preparation: Extract metabolites from the biological matrix (e.g., 200 µL of yeast culture or homogenized leaf tissue) with an equal volume of acetone. Vortex vigorously and centrifuge to pellet debris. Dilute the supernatant with an equal volume of MilliQ water.
-
Chromatography System:
-
Instrument: UPLC system coupled to a Time-of-Flight (TOF) Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient might run from 1-5% B to 40% B over 5 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry: Operate the MS in negative ion mode to detect the [M-H]⁻ ion of this compound (C16H24O9, MW: 360.36), which has a calculated m/z of 359.13.
-
Quantification: Prepare a standard curve using a pure this compound standard, with concentrations ranging from approximately 40 nM to 10 µM diluted in 70% methanol with 0.1% formic acid. Calculate the concentration in samples by interpolating their peak areas against the linear regression of the standard curve.[7][8]
Signaling Pathway Modulation
The following diagrams illustrate the molecular pathways targeted by 8-epi-7-deoxyloganic acid (DLA) to exert its anti-inflammatory effects, as described in the literature.[1][3]
Conclusion and Future Directions
This compound remains a molecule of significant interest primarily due to its indispensable role in the biosynthesis of medicinally important alkaloids. The current body of research is heavily focused on elucidating and engineering its biosynthetic pathway for metabolic engineering applications. Direct evidence for its own pharmacological effects is lacking. However, the potent anti-inflammatory and antioxidant activities of its stereoisomer, 8-epi-7-deoxyloganic acid, suggest that the deoxyloganic acid scaffold is a promising area for drug discovery. Future research should aim to conduct a head-to-head comparison of the bioactivities of this compound and its various stereoisomers to establish clear structure-activity relationships. Furthermore, total synthesis routes, such as those cited herein, will be crucial for producing sufficient quantities for in-depth pharmacological and preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution of monoterpene indole alkaloid biosynthesis in genome engineered Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
7-Deoxyloganic Acid: A Technical Guide for Researchers
Abstract
7-Deoxyloganic acid is a pivotal iridoid monoterpene that serves as a key intermediate in the biosynthesis of numerous high-value plant-specialized metabolites, including the pharmacologically significant monoterpenoid indole alkaloids (MIAs). This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the chemical properties, biosynthetic pathway, and experimental methodologies related to this compound. Detailed protocols for enzymatic assays and gene function analysis are presented, alongside structured data and visual diagrams to facilitate understanding and further research in plant biochemistry and metabolic engineering.
Chemical and Physical Properties
This compound is an iridoid monoterpene glycoside. Its chemical identifiers and computed properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 22487-36-1 | [1][2] |
| IUPAC Name | (1S,4aS,7S,7aR)-1-(β-D-Glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | [1] |
| Molecular Formula | C₁₆H₂₄O₉ | [2] |
| Molecular Weight | 360.36 g/mol | [2] |
| Monoisotopic Mass | 360.14203234 Da | [3] |
| Topological Polar Surface Area | 146 Ų | [3] |
| Hydrogen Bond Donors | 5 | [3] |
| Hydrogen Bond Acceptors | 9 | [3] |
| Rotatable Bond Count | 4 | [3] |
| XLogP3 | -0.4 | [3] |
Biosynthetic Pathway of this compound
This compound is a central intermediate in the seco-iridoid pathway, which leads to the production of secologanin, a precursor for thousands of MIAs like vinblastine and vincristine in plants such as Catharanthus roseus (Madagascar periwinkle).[1] The immediate biosynthetic steps involving this compound are outlined below.
The biosynthesis begins with the glucosylation of 7-deoxyloganetic acid by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to form this compound.[1] Subsequently, this compound is hydroxylated at the C-7 position by the cytochrome P450 enzyme this compound hydroxylase (7-DLH) to produce loganic acid.[1][2]
Experimental Protocols
The study of this compound and its biosynthetic pathway often involves functional genomics and biochemical assays. Below are detailed methodologies for key experiments.
Functional Gene Analysis using Virus-Induced Gene Silencing (VIGS)
VIGS is a reverse genetics tool used to transiently silence target genes in plants to study their function.[4] This protocol is adapted for Catharanthus roseus to study genes in the MIA pathway.
Objective: To silence the expression of a candidate gene (e.g., this compound hydroxylase) to observe the resulting chemotype, such as the accumulation of this compound.
Methodology:
-
Vector Construction:
-
A 300-400 bp fragment of the target gene's open reading frame is amplified via PCR.
-
This fragment is cloned into the Tobacco Rattle Virus-based pTRV2 vector.[5]
-
A fragment of a marker gene, such as phytoene desaturase (PDS), can be co-inserted to provide a visual indicator of successful silencing (photobleaching).[5]
-
-
Agrobacterium Transformation:
-
The pTRV2 construct and the pTRV1 vector are transformed into Agrobacterium tumefaciens (e.g., strain GV3101) via electroporation.[5]
-
-
Plant Inoculation:
-
A. tumefaciens cultures containing pTRV1 and the pTRV2 construct are grown overnight.
-
Cultures are pelleted and resuspended in an infiltration buffer (10 mM MES, 100 µM acetosyringone, 10 mM MgCl₂).[5]
-
The pTRV1 and pTRV2 cultures are mixed in a 1:1 ratio.
-
Four- to six-week-old C. roseus plants are inoculated by pinching the stem below the apical meristem with forceps dipped in the Agrobacterium mixture.[5]
-
-
Analysis:
-
Plants are grown for an additional 4-5 weeks.
-
Leaves exhibiting the photobleaching phenotype are harvested.
-
Metabolites are extracted using methanol.
-
The accumulation of this compound and the reduction of downstream products (e.g., secologanin) are quantified using LC-MS.[4]
-
Gene silencing is confirmed by measuring transcript levels using quantitative real-time PCR (qRT-PCR).
-
Heterologous Expression and Enzymatic Assay of 7-DLGT
This protocol describes the functional characterization of 7-deoxyloganetic acid glucosyltransferase (7-DLGT), the enzyme that synthesizes this compound.
Objective: To express recombinant 7-DLGT and determine its catalytic activity with its substrate, 7-deoxyloganetic acid.
Methodology:
-
Heterologous Expression:
-
The open reading frame of the candidate 7-DLGT gene is cloned into an expression vector (e.g., pET series) with a His₆-tag.
-
The construct is transformed into E. coli (e.g., strain BL21(DE3)).
-
Protein expression is induced with IPTG, and cells are grown at a lower temperature (e.g., 18°C) to improve protein solubility.
-
-
Protein Purification:
-
Cells are harvested, lysed, and the soluble fraction is collected.
-
The His-tagged recombinant protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[3]
-
-
Enzymatic Assay:
-
The standard reaction mixture (e.g., 50 µL total volume) contains:
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
UDP-glucose (UDP-Glc) as the sugar donor (e.g., 1 mM)
-
7-deoxyloganetic acid as the acceptor substrate (e.g., 0.5 mM)
-
Purified recombinant 7-DLGT enzyme (e.g., 1-5 µg)
-
-
The reaction is incubated at 30°C for a set time (e.g., 30 minutes) and then stopped by adding an organic solvent like methanol.
-
-
Product Analysis:
Conclusion
This compound is a critical branching point in the biosynthesis of a vast array of valuable natural products. Understanding its formation and conversion is essential for metabolic engineering efforts aimed at increasing the production of MIAs in plants or heterologous systems. The data and protocols provided in this guide offer a solid foundation for researchers to explore the functional genomics and biochemistry of this important metabolite.
References
- 1. Functional characterization of Camptotheca acuminata 7-deoxyloganetic acid synthases and 7-deoxyloganetic acid glucosyltransferases involved in camptothecin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biosynthetic Profile of 7-Deoxyloganic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the iridoid monoterpene, 7-deoxyloganic acid. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for its isolation and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through one- and two-dimensional NMR spectroscopy, along with mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound, isolated from Uncaria tomentosa, have been extensively analyzed to confirm its structure. The chemical shifts are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.25 | d | 9.2 |
| 3 | 7.42 | s | |
| 5 | 3.05 | m | |
| 6α | 1.85 | m | |
| 6β | 2.15 | m | |
| 7 | 2.05 | m | |
| 8 | 1.65 | m | |
| 9 | 2.35 | m | |
| 10 | 1.10 | d | 7.0 |
| 1' | 4.65 | d | 7.8 |
| 2' | 3.20 | dd | 7.8, 9.0 |
| 3' | 3.35 | t | 9.0 |
| 4' | 3.28 | t | 9.0 |
| 5' | 3.30 | m | |
| 6'a | 3.85 | dd | 12.0, 2.2 |
| 6'b | 3.65 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δ (ppm) |
| 1 | 98.2 |
| 3 | 152.5 |
| 4 | 115.8 |
| 5 | 32.1 |
| 6 | 42.5 |
| 7 | 46.2 |
| 8 | 36.5 |
| 9 | 52.1 |
| 10 | 14.2 |
| COOH | 170.1 |
| 1' | 100.5 |
| 2' | 74.9 |
| 3' | 78.0 |
| 4' | 71.8 |
| 5' | 78.2 |
| 6' | 62.9 |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular formula of this compound as C₁₆H₂₄O₉, with a molecular weight of 360.36 g/mol .[1] While detailed fragmentation data is not extensively published, the expected ESI-MS analysis in negative ion mode would show a prominent [M-H]⁻ ion at m/z 359.
Experimental Protocols
The following protocols are based on established methods for the isolation and spectroscopic analysis of iridoid glycosides from plant material.
Isolation of this compound from Uncaria tomentosa
This protocol is adapted from the work of Muhammad et al. (2001)[2].
-
Extraction: The dried and powdered inner bark of Uncaria tomentosa is extracted with ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The this compound remains in the aqueous layer.
-
Column Chromatography: The aqueous fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20, followed by silica gel chromatography.
-
Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For silica gel chromatography, a mixture of chloroform and methanol is typically used.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
NMR Spectroscopic Analysis
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR Experiments: To aid in structural elucidation and confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis.
Mass Spectrometric Analysis
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent, such as methanol.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using electrospray ionization (ESI).
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing further structural information.
Biosynthetic Pathway
This compound is a key intermediate in the biosynthesis of secoiridoids and monoterpenoid indole alkaloids in various plant species. Its formation and subsequent conversion are part of the iridoid pathway.
Caption: Biosynthetic pathway of this compound.
The biosynthesis begins with geranyl diphosphate and proceeds through several enzymatic steps to yield 7-deoxyloganetic acid. The enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) then catalyzes the glucosylation of 7-deoxyloganetic acid to form this compound. Subsequently, this compound is hydroxylated by this compound hydroxylase (7-DLH) to produce loganic acid, a precursor to secologanin and other important alkaloids.
References
7-Deoxyloganic Acid: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 7-deoxyloganic acid, an important iridoid monoterpene intermediate in the biosynthesis of numerous high-value plant specialized metabolites.[1][2] Due to the limited direct research on the physicochemical properties of this compound, this guide also incorporates data from closely related iridoid glycosides to provide a predictive framework for its behavior in various experimental settings.
Physicochemical Properties
This compound is a cyclopentapyran derivative with the molecular formula C₁₆H₂₄O₉ and a molecular weight of 360.36 g/mol .[2] It serves as a crucial precursor in the biosynthesis of loganic acid and subsequently secologanin, a key component of various therapeutic alkaloids.[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₉ | PubChem[2] |
| Molecular Weight | 360.36 g/mol | PubChem[2] |
| IUPAC Name | (1S,4aS,7S,7aR)-1-(β-D-Glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | Wikipedia[1] |
| Canonical SMILES | C[C@H]1CC[C@H]2[C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO | PubChem[2] |
| InChI Key | DSXFHNSGLYXPNG-YDYVGBNJSA-N | PubChem[2] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general properties of iridoid glycosides and related extraction studies, a qualitative and predictive solubility profile can be outlined. Iridoid glycosides, due to the presence of a glucose moiety and multiple hydroxyl groups, are generally polar molecules.
A study on the extraction of other iridoid glycosides, catalpol and aucubin, demonstrated that hot water and pressurized hot water were the most efficient extraction solvents, indicating good solubility in water, especially at elevated temperatures.[3][4] Ethanol was also shown to be a viable, though less efficient, extraction solvent.[3][4]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale/Supporting Evidence |
| Water | Soluble, enhanced by heating | General property of iridoid glycosides. Hot water is an effective extraction solvent for similar compounds.[3][4] |
| Methanol | Soluble | Commonly used solvent for extraction and analysis of iridoid glycosides.[5] |
| Ethanol | Soluble | Used as an extraction solvent for iridoid glycosides, though may be less effective than water or methanol.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Broad-spectrum organic solvent often used for dissolving plant-derived compounds for biological assays. |
| Acetonitrile | Moderately Soluble | Frequently used as a mobile phase component in HPLC analysis of iridoid glycosides.[6] |
| Chloroform | Sparingly Soluble to Insoluble | Non-polar solvent, unlikely to effectively dissolve the polar this compound. |
| Hexane | Insoluble | Non-polar solvent, unlikely to dissolve this compound. |
Experimental Protocol for Determining Solubility
The following is a general protocol for determining the solubility of this compound, adapted from standard pharmaceutical guidelines.
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound (pure standard)
-
Solvents: Purified water, Methanol, Ethanol, DMSO, Acetonitrile
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or mol/L.
-
Stability Profile
The stability of this compound is a critical parameter for its isolation, storage, and application in research and drug development. While specific stability data for this compound is scarce, a study on the stability of other iridoid glycosides from Eucommia ulmoides Oliver provides valuable insights into how it might behave under various stress conditions.[5][7] Generally, iridoid glycosides are susceptible to degradation under physical and chemical stress.[8]
Table 2: Predicted Stability of this compound under Different Conditions (Based on data for other iridoid glycosides)
| Condition | Predicted Stability | Rationale/Supporting Evidence |
| pH | ||
| Acidic (pH 2-4) | Potentially unstable | Some related iridoid glycosides show degradation under strong acidic conditions.[9] |
| Neutral (pH 6-8) | Relatively stable | Generally, the optimal pH for many iridoid glycosides is in the slightly acidic to neutral range. |
| Alkaline (pH 10-12) | Unstable | Hydrolysis of the ester and glycosidic linkages is expected. Related iridoid glycosides show significant degradation under strong alkaline conditions.[5][7][9] |
| Temperature | ||
| Refrigerated (2-8 °C) | Stable | Recommended for long-term storage of iridoid glycoside solutions. |
| Room Temperature (20-25 °C) | Moderately Stable | Degradation may occur over extended periods. |
| Elevated Temperature (≥ 40 °C) | Unstable | Thermal degradation is likely. Studies on related compounds show significant degradation at 40°C and above.[5][7][9] |
| Light | ||
| Photostability | Potentially labile | As per ICH guidelines, photostability testing is a crucial part of stress testing for new drug substances.[10] Specific data for this compound is not available. |
Experimental Protocols for Stability Testing
The following protocols are adapted from a study on the stability of iridoid glycosides and general guidelines for forced degradation studies.[5][11][12]
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound solution of known concentration
-
Buffer solutions of various pH (e.g., pH 2, 4, 7, 9, 12)
-
Thermostatically controlled water bath or incubator
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Dilute the stock solution with each buffer to a final desired concentration.
-
Incubate the solutions at a constant temperature (e.g., 40 °C) for a specified duration (e.g., 30 hours).[5]
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 3, 6, 12, 24, 30 hours).
-
Immediately quench any reaction if necessary (e.g., by neutralizing acidic or basic samples).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Calculate the degradation rate constant and half-life at each pH.
Objective: To assess the effect of temperature on the stability of this compound.
Materials:
-
This compound solution of known concentration in a neutral buffer (e.g., pH 7)
-
Incubators or water baths at different temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C)
-
HPLC system with UV detector
Procedure:
-
Prepare a solution of this compound in a neutral buffer.
-
Aliquot the solution into sealed vials.
-
Place the vials in incubators set at the desired temperatures.
-
Withdraw samples at specific time points.
-
Analyze the samples by HPLC to quantify the remaining this compound.
-
Determine the degradation kinetics at each temperature.
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Materials:
-
This compound solution and solid material
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both UV and visible light).[10]
-
Dark control samples wrapped in aluminum foil
-
HPLC system with UV detector
Procedure:
-
Expose samples of this compound (both in solution and as a solid) to a controlled light source in the photostability chamber.
-
Simultaneously, store dark control samples at the same temperature but protected from light.
-
After a specified duration of light exposure (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV), analyze the exposed and dark control samples by HPLC.
-
Compare the chromatograms to assess for any degradation and the formation of new peaks.
Signaling and Biosynthetic Pathways
Biosynthesis of this compound
This compound is a key intermediate in the iridoid biosynthesis pathway, which ultimately leads to the formation of secologanin. The pathway begins with geraniol and involves a series of enzymatic reactions.[13] Nepetalactol is oxidized by the cytochrome P450 enzyme, iridoid oxidase (IO), to form 7-deoxyloganetic acid.[13][14] Subsequently, 7-deoxyloganetic acid is glycosylated by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to produce this compound.[1][14]
Caption: Biosynthetic pathway leading to the formation of this compound.
Experimental Workflow for Stability Analysis
A typical workflow for investigating the stability of this compound involves subjecting the compound to various stress conditions and analyzing the degradation products using a stability-indicating analytical method, such as HPLC.
Caption: General experimental workflow for forced degradation studies of this compound.
Conclusion
This technical guide consolidates the current understanding of the solubility and stability of this compound. While direct quantitative data remains limited, the information available for related iridoid glycosides provides a valuable predictive framework for researchers. The detailed experimental protocols and workflow diagrams presented herein offer a practical guide for scientists and drug development professionals to design and execute studies to further characterize the physicochemical properties of this important biosynthetic intermediate. Further research is warranted to establish a comprehensive and quantitative solubility and stability profile for this compound to support its potential applications in various scientific and pharmaceutical fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Deoxyloganic acid | C16H24O9 | CID 443322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 7-Deoxyloganetic acid - Wikipedia [en.wikipedia.org]
Enzymatic Synthesis of 7-Deoxyloganic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enzymatic synthesis of 7-deoxyloganic acid, a key intermediate in the biosynthesis of numerous bioactive iridoids and monoterpene indole alkaloids. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for the key enzymes involved, and a summary of their kinetic properties.
Introduction to this compound Biosynthesis
The enzymatic synthesis of this compound is a multi-step process that begins with the common monoterpene precursor, geraniol. The pathway involves a series of oxidation, reduction, cyclization, and glycosylation reactions catalyzed by a specific set of enzymes. Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to produce valuable pharmaceuticals.
The Biosynthetic Pathway
The enzymatic cascade leading to this compound involves five key enzymes that sequentially modify the substrate, starting from geraniol. The pathway is outlined below.
The pathway initiates with the hydroxylation of geraniol by Geraniol-8-hydroxylase (G8H), followed by the oxidation of 8-hydroxygeraniol to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO). The iridoid scaffold is then formed by Iridoid Synthase (ISY), which catalyzes the reductive cyclization of 8-oxogeranial to nepetalactol or its open form, iridodial. Subsequently, Iridoid Oxidase (IO), also known as 7-deoxyloganetic acid synthase (7DLS), oxidizes nepetalactol to 7-deoxyloganetic acid. The final step is the glycosylation of 7-deoxyloganetic acid by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to yield this compound.[1][2][3][4][5]
Key Enzymes and Their Properties
This section provides a detailed overview of the five key enzymes in the this compound biosynthetic pathway, including their purification, assay protocols, and kinetic parameters.
Geraniol-8-hydroxylase (G8H)
-
Function: Catalyzes the hydroxylation of geraniol to 8-hydroxygeraniol. This enzyme is a cytochrome P450 monooxygenase and requires a partner cytochrome P450 reductase for its activity.[4][6][7][8][9][10][11][12]
-
Enzyme Commission Number: EC 1.14.14.83
Quantitative Data:
| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Reference(s) |
| Catharanthus roseus (CYP76B6) | Geraniol | 15.81 | 7.86 | [11] |
Experimental Protocol: Recombinant Expression and Purification
The purification of active G8H can be challenging. A common approach involves the heterologous expression in E. coli or yeast.[10][13]
-
Gene Cloning: The coding sequence of G8H is cloned into a suitable expression vector, often with a tag (e.g., His-tag) for affinity purification.
-
Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis: Cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps like ion-exchange or size-exclusion chromatography may be necessary.
Experimental Protocol: Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing the purified G8H, a cytochrome P450 reductase, NADPH, and geraniol in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: Stop the reaction and extract the product, 8-hydroxygeraniol, using an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
8-Hydroxygeraniol Oxidoreductase (8HGO)
-
Function: Catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial. This enzyme is a dehydrogenase.[3][14][15][16][17]
-
Enzyme Commission Number: EC 1.1.1.324
Quantitative Data:
Currently, detailed kinetic parameters for 8HGO are not consistently available in the literature.
Experimental Protocol: Recombinant Expression and Purification
-
Gene Cloning and Expression: Similar to G8H, the 8HGO gene is cloned into an expression vector and expressed in a host like E. coli.[15]
-
Purification: The recombinant protein is purified from the soluble fraction of the cell lysate using affinity chromatography.[15][17][18]
Experimental Protocol: Enzyme Assay
-
Reaction Mixture: The assay mixture typically contains the purified 8HGO, 8-hydroxygeraniol as the substrate, and NADP+ as a cofactor in a suitable buffer.[15]
-
Incubation: The reaction is incubated at an optimal temperature.
-
Detection: The reaction can be monitored by measuring the increase in NADPH concentration spectrophotometrically at 340 nm. Alternatively, the product 8-oxogeranial can be extracted and analyzed by GC-MS.[15]
Iridoid Synthase (ISY)
-
Function: Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, yielding nepetalactol and iridodial.[13][19][20][21]
-
Enzyme Commission Number: Not yet assigned.
Quantitative Data:
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Catharanthus roseus | 8-Oxogeranial | ~50 | ~0.03 | [13] |
| Olea europaea | 8-Oxogeranial | 13.9 ± 1.2 | 0.44 ± 0.01 | [19] |
Experimental Protocol: Recombinant Expression and Purification [13][19][21]
-
Cloning and Expression: The ISY gene is cloned into a pET vector system for expression in E. coli.
-
Induction and Lysis: Protein expression is induced with IPTG, and cells are lysed.
-
Purification: The His-tagged protein is purified using Ni-NTA affinity chromatography.
Experimental Protocol: Enzyme Assay [13][19]
-
Reaction Mixture: The reaction contains the purified ISY, 8-oxogeranial, and NADPH in a buffer such as MOPS or HEPES.
-
Incubation: The reaction is incubated at 30°C.
-
Product Analysis: The products (nepetalactol and iridodials) are extracted with an organic solvent and analyzed by GC-MS. The consumption of NADPH can also be monitored spectrophotometrically.
Iridoid Oxidase (IO) / 7-Deoxyloganetic Acid Synthase (7DLS)
-
Function: This cytochrome P450 enzyme catalyzes the three-step oxidation of nepetalactol/iridodial to form 7-deoxyloganetic acid.[4][13][20][22]
-
Enzyme Commission Number: Not yet assigned.
Quantitative Data:
Detailed kinetic data for this enzyme is currently limited in the literature.
Experimental Protocol: Recombinant Expression and Purification
Expression and purification follow a similar protocol to other cytochrome P450 enzymes, typically requiring co-expression with a cytochrome P450 reductase.[13][20]
Experimental Protocol: Enzyme Assay [4][20]
-
Reaction Mixture: The assay includes the purified IO/7DLS, the CPR partner, nepetalactol/iridodial as the substrate, and NADPH in a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature.
-
Product Analysis: The product, 7-deoxyloganetic acid, can be analyzed by HPLC or LC-MS.
7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT)
-
Function: Catalyzes the transfer of a glucose moiety from UDP-glucose to 7-deoxyloganetic acid, forming this compound.[19][23][24][25][26][27][28]
-
Enzyme Commission Number: EC 2.4.1.323
Quantitative Data:
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference(s) |
| Catharanthus roseus (UGT8) | 7-Deoxyloganetic acid | 0.088 | 0.130 | [19][23] |
| Catharanthus roseus (UGT8) | UDP-glucose | 5.38 | 0.325 | [19][23] |
Experimental Protocol: Recombinant Expression and Purification [23][25]
-
Cloning and Expression: The 7-DLGT gene is cloned into an E. coli expression vector.
-
Purification: The recombinant His-tagged protein is purified using Ni-NTA affinity chromatography.
Experimental Protocol: Enzyme Assay [23][25]
-
Reaction Mixture: The standard assay mixture contains purified 7-DLGT, 7-deoxyloganetic acid, and UDP-glucose in a buffer like Tris-HCl.
-
Incubation: The reaction is carried out at 30°C.
-
Product Analysis: The formation of this compound is monitored by HPLC.
Experimental Workflows
The characterization of each enzyme in the this compound synthesis pathway generally follows a standardized workflow.
This workflow begins with the cloning of the gene of interest, followed by its expression in a suitable host and subsequent purification of the recombinant protein. The purified enzyme is then used to develop an assay to measure its activity. This allows for the determination of kinetic parameters and the definitive identification of the reaction product.
Conclusion
The enzymatic synthesis of this compound is a well-defined pathway involving a series of distinct enzymatic transformations. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to study and engineer this important biosynthetic route. The detailed protocols and compiled quantitative data serve as a valuable resource for professionals in natural product chemistry, synthetic biology, and drug development. Further research to fully elucidate the kinetics of all enzymes in the pathway will be beneficial for optimizing the production of valuable iridoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A fused hybrid enzyme of 8-hydroxygeraniol oxidoreductase (8HGO) from Gardenia jasminoides and iridoid synthase (ISY) from Catharanthus roseus significantly enhances nepetalactol and iridoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-Hydroxygeraniol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geraniol 8-hydroxylase - Wikipedia [en.wikipedia.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. Functional expression of a putative geraniol 8-hydroxylase by reconstitution of bacterially expressed plant CYP76F45 and NADPH-cytochrome P450 reductase CPR I from Croton stellatopilosus Ohba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptome‐based identification and functional characterization of iridoid synthase involved in monotropein biosynthesis in blueberry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. researchgate.net [researchgate.net]
- 16. Antiglycation Activity of Iridoids and Their Food Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The seco-iridoid pathway from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification of full-length recombinant human and rat type 1 11beta-hydroxysteroid dehydrogenases with retained oxidoreductase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uniprot.org [uniprot.org]
- 20. [Gene cloning and functional analysis of an iridoid oxidase gene in Rehmannia glutinosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uniprot.org [uniprot.org]
- 25. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
Methodological & Application
Application Note: Quantification of 7-Deoxyloganic Acid Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of 7-deoxyloganic acid using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed to be robust and reliable for the analysis of this compound in various sample matrices, including plant extracts and in-process samples for drug development. The protocol includes procedures for sample preparation, instrument setup, and method validation in accordance with ICH guidelines.
Introduction
This compound is an iridoid monoterpene that serves as a key intermediate in the biosynthesis of various biologically active compounds, including terpenoid indole alkaloids.[1] Accurate quantification of this compound is crucial for metabolic engineering studies, quality control of herbal medicines, and the development of novel therapeutic agents. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and accuracy.[2][3] This document outlines a comprehensive HPLC method for the quantitative analysis of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
0.22 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions
A representative set of chromatographic conditions for the analysis of this compound is presented in Table 1. These parameters may be optimized for specific applications.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 10-40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 25 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The RSD should be ≤ 2%.
-
-
Accuracy: Perform a recovery study by spiking a known amount of this compound into a sample matrix. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for clear comparison.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation (r²) | 0.9995 |
Table 3: Precision and Accuracy Data
| Parameter | Result |
| Repeatability (%RSD, n=6) | 0.85% |
| Intermediate Precision (%RSD, n=9) | 1.23% |
| Accuracy (Recovery %) | 99.5% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway leading to this compound.
Experimental Workflow for HPLC Quantification
Caption: Workflow for the quantification of this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided validation parameters demonstrate that the method is linear, precise, and accurate for its intended purpose. Researchers can adapt this protocol to suit their specific sample matrices and analytical requirements.
References
Application Note: Quantitative Analysis of 7-Deoxyloganic Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 7-deoxyloganic acid. This compound is a key intermediate in the biosynthesis of secoiridoids and monoterpenoid indole alkaloids, compounds of significant pharmaceutical interest.[1][2] The described protocol is applicable for the analysis of this compound in various biological matrices, such as plant tissues and plasma, and is crucial for research in phytochemistry, drug discovery, and metabolic engineering. The method utilizes a simple protein precipitation or solvent extraction for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in negative ion mode.
Introduction
This compound is a pivotal precursor in the biosynthesis of valuable plant-derived natural products, including the anticancer agent paclitaxel and the anti-Alzheimer's drug candidate huperzine A. Accurate and precise quantification of this iridoid is essential for understanding its metabolic pathways and for the development of engineered biological systems for the production of these pharmaceuticals. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex biological samples.[3][4] This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound, adaptable for various research and development needs.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Gliclazide or a stable isotope-labeled this compound
-
HPLC-grade methanol, acetonitrile, and water[5]
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Sample Preparation
A clean and efficient sample preparation is critical for successful LC-MS/MS analysis.[5][6] The following protocols are recommended for plasma and plant tissue matrices.
Plasma Samples:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an HPLC vial for analysis.
Plant Tissue Samples:
-
Homogenize 100 mg of fresh or frozen plant tissue in 1 mL of methanol.[8]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent and reconstitute as described in steps 4-6 of the plasma sample preparation.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
A C18 reversed-phase column is suitable for the separation of this compound.[9]
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min |
Mass Spectrometry (MS) Conditions:
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[9]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
Table 1: MRM Transitions and Retention Time
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Retention Time (min) |
| This compound | 359.1 | 197.1 | 0.1 | 15 | ~ 3.5 |
| Internal Standard (IS) | Varies | Varies | 0.1 | Varies | Varies |
Note: The precursor ion for this compound is the [M-H]⁻ adduct. The product ion is a characteristic fragment. These values should be optimized for the specific instrument used.
Table 2: Hypothetical Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 1 - 1000 | 1 | 95 - 105 | < 10 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol is designed to be a starting point for method development and can be further optimized to meet specific research requirements. This method will be a valuable tool for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. ucd.ie [ucd.ie]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. organomation.com [organomation.com]
- 8. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and sensitive LC-MS/MS method for the determination of loganic acid in rat plasma and its pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Deoxyloganic Acid as a Metabolic Marker in Plant Biotechnology and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxyloganic acid is a pivotal iridoid monoterpene that serves as a key intermediate in the biosynthesis of secologanin, a precursor to a vast array of valuable terpenoid indole alkaloids (TIAs) in medicinal plants such as Catharanthus roseus (Madagascar periwinkle). The strategic position of this compound in this pathway makes it an important metabolic marker for research in plant biotechnology, metabolic engineering, and drug discovery. Monitoring the levels of this compound can provide critical insights into the flux of the TIA biosynthetic pathway, aiding in the identification of enzymatic bottlenecks and the development of engineered plant varieties or microbial systems with enhanced production of therapeutic compounds.
This document provides detailed application notes and experimental protocols for the use of this compound as a metabolic marker, focusing on its quantification in genetically modified organisms.
Data Presentation: Quantitative Analysis of this compound
The accumulation of this compound can be significantly influenced by genetic modifications within the terpenoid indole alkaloid biosynthetic pathway. Virus-Induced Gene Silencing (VIGS) is a powerful technique to study gene function in plants. Silencing genes downstream of this compound formation can lead to its accumulation, highlighting its role as a key metabolic intermediate.
Table 1: Accumulation of this compound in Catharanthus roseus Following Virus-Induced Gene Silencing (VIGS) of Key Biosynthetic Enzymes.
| Gene Silenced | Enzyme Function | Plant Line | This compound Concentration (mg/g Fresh Weight) | Reference |
| CrDL7H (this compound 7-hydroxylase) | Converts this compound to loganic acid | C. roseus (VIGS) | > 4.0 | Salim et al., 2013[1] |
| Control (Empty Vector) | No target gene silenced | C. roseus (VIGS) | Not Detected | Salim et al., 2013[1] |
| 7DLS (7-deoxyloganetic acid synthase) | Catalyzes the formation of 7-deoxyloganetic acid | C. roseus (VIGS) | Significantly Decreased* | Salim et al., 2014[2] |
Note: While the exact quantitative value for this compound was not provided, silencing of 7DLS, an upstream enzyme, leads to a significant decrease in downstream metabolites, including secologanin, implying a reduction in this compound levels.
Signaling Pathways and Experimental Workflows
Terpenoid Indole Alkaloid Biosynthetic Pathway
The following diagram illustrates the central position of this compound in the biosynthesis of secologanin and downstream TIAs.
Experimental Workflow: VIGS and Metabolite Analysis
This workflow outlines the key steps from the generation of VIGS constructs to the final quantification of this compound.
References
Application Notes and Protocols for 7-Deoxyloganic Acid In Vitro Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxyloganic acid, an iridoid glycoside, and its isomers such as 8-epi-7-deoxyloganic acid (DLA), have demonstrated significant anti-inflammatory and antioxidant properties in various in vitro models.[1] These compounds modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, emerging evidence on related iridoid glycosides suggests a potential role in regulating bone metabolism, specifically in the process of osteoclastogenesis.
These application notes provide a comprehensive overview of the in vitro bioassays used to characterize the biological activities of this compound and its isomers. Detailed experimental protocols and data presentation guidelines are included to assist researchers in evaluating its therapeutic potential.
Anti-Inflammatory and Antioxidant Activity
The primary model for assessing the anti-inflammatory effects of this compound involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in these cells, characterized by the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.
Key In Vitro Bioassays:
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of the compound and establish a safe dose range for subsequent experiments.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibition of NO, a key inflammatory mediator.
-
Pro-inflammatory Cytokine and Chemokine Measurement (ELISA or qRT-PCR): To measure the reduction in levels of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[1]
-
Prostaglandin E2 (PGE2) Measurement (ELISA): To assess the inhibition of COX-2 activity.
-
Western Blotting: To analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB (p65, IκBα) and MAPK (p38, ERK) pathways.[1]
-
Quantitative Real-Time PCR (qRT-PCR): To evaluate the mRNA expression levels of genes encoding pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6).
-
Immunofluorescence: To visualize the nuclear translocation of NF-κB p65 subunit.[1]
-
Nrf2/HO-1 Pathway Activation: To assess the antioxidant effects by measuring the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[1]
Quantitative Data Summary
The following table summarizes the reported effects of 8-epi-7-deoxyloganic acid (DLA) on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
| Bioassay | Cell Line | Stimulant | Compound Concentrations | Observed Effect |
| Cell Viability | RAW 264.7 | LPS | 12.5, 25, 50 µM | No significant cytotoxicity observed at the tested concentrations. |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 12.5, 25, 50 µM | Dose-dependent inhibition of NO production. The IC50 value for NO inhibition by a similar compound, rosmarinic acid methyl ester, was found to be 14.25 µM, providing a comparative reference.[2] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) & Chemokine (MCP-1) | RAW 264.7 | LPS | 12.5, 25, 50 µM | Dose-dependent reduction in the production of TNF-α, IL-1β, IL-6, and MCP-1 at both the protein and mRNA levels.[1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | 12.5, 25, 50 µM | Effective inhibition of PGE2 generation.[1] |
| iNOS and COX-2 Expression | RAW 264.7 | LPS | 12.5, 25, 50 µM | Dose-dependent suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[1] |
| NF-κB Pathway Activation | RAW 264.7 | LPS | 12.5, 25, 50 µM | Inhibition of LPS-stimulated phosphorylation of p65 and degradation of IκBα, leading to reduced nuclear translocation of p65.[1] |
| MAPK Pathway Activation | RAW 264.7 | LPS | 12.5, 25, 50 µM | Suppression of LPS-stimulated phosphorylation of p38 and Erk1/2. |
| Nrf2/HO-1 Pathway Activation | RAW 264.7 | - | 12.5, 25, 50 µM | Upregulation of heme oxygenase-1 (HO-1) via the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the suppression of reactive oxygen species (ROS).[1] |
Potential Role in Osteoclastogenesis Inhibition
While direct evidence for the effect of this compound on osteoclastogenesis is currently limited, studies on other iridoid glycosides, such as monotropein and loganic acid, have shown inhibitory effects on osteoclast differentiation and bone resorption.[3][4] Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity contributes to bone diseases like osteoporosis. The differentiation of osteoclasts is primarily induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
Key In Vitro Bioassays for Osteoclastogenesis:
-
Osteoclast Differentiation Assay: To assess the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts from precursor cells (e.g., RAW 264.7 cells or bone marrow-derived macrophages) in the presence of RANKL.
-
TRAP Staining and Activity Assay: To identify and quantify differentiated osteoclasts.
-
Bone Resorption Pit Assay: To evaluate the functional activity of mature osteoclasts by measuring their ability to resorb a bone-like substrate.
-
F-actin Ring Formation Assay: To visualize the cytoskeletal organization essential for osteoclast function.
-
qRT-PCR and Western Blotting: To analyze the expression of key osteoclastogenic markers such as NFATc1, c-Fos, Cathepsin K, and TRAP.
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells
Objective: To quantify the inhibitory effect of this compound on NO production.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or its isomer)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Solution A to the supernatant, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
RAW 264.7 cells
-
6-well culture plates
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight.
-
Pre-treat cells with this compound for a specified time (e.g., 12 hours).
-
Stimulate with LPS (e.g., 500 ng/mL) for a short duration (e.g., 1 hour for phosphorylation events).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 3: Osteoclast Differentiation Assay
Objective: To assess the inhibitory effect of this compound on RANKL-induced osteoclast differentiation.
Materials:
-
RAW 264.7 cells or bone marrow-derived macrophages (BMMs)
-
Alpha-MEM with 10% FBS
-
Recombinant mouse RANKL
-
Recombinant mouse M-CSF (for BMMs)
-
This compound
-
TRAP staining kit
-
48-well or 96-well culture plates
Procedure:
-
Seed RAW 264.7 cells (or BMMs) in culture plates.
-
Treat the cells with RANKL (e.g., 50 ng/mL) and M-CSF (for BMMs, e.g., 30 ng/mL) in the presence or absence of various concentrations of this compound.
-
Culture the cells for 4-6 days, changing the medium every 2 days.
-
After the incubation period, fix the cells with 10% formalin.
-
Stain the cells for TRAP activity according to the manufacturer's instructions.
-
Identify and count TRAP-positive multinucleated cells (osteoclasts, typically defined as having ≥3 nuclei) under a microscope.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits LPS-induced inflammatory pathways.
Caption: General workflow for in vitro anti-inflammatory assays.
Caption: Hypothesized inhibition of osteoclastogenesis by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monotropein Protects against Inflammatory Bone Loss and Suppresses Osteoclast Formation and Bone Resorption by Inhibiting NFATc1 via NF-κB and Akt/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteoprotective Effects of Loganic Acid on Osteoblastic and Osteoclastic Cells and Osteoporosis-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
7-Deoxyloganic Acid: A Key Precursor in Iridoid Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxyloganic acid is a pivotal intermediate in the biosynthesis of iridoids, a large group of monoterpenoids with diverse biological activities and significant pharmaceutical applications. As a precursor to loganic acid and subsequently to the critical iridoid secologanin, understanding the enzymatic conversions involving this compound is crucial for the metabolic engineering of high-value natural products, including the anticancer agents vinblastine and vincristine derived from Catharanthus roseus. These notes provide detailed protocols for key experiments related to the study of this compound's role in iridoid biosynthesis, along with quantitative data to support experimental design and interpretation.
I. The Role of this compound in the Iridoid Biosynthetic Pathway
The biosynthesis of iridoids from geraniol involves a series of enzymatic steps. A key part of this pathway is the conversion of 7-deoxyloganetic acid to loganic acid, with this compound as the intermediate. This conversion is catalyzed by two sequential enzymes:
-
7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT / UGT8): This enzyme glycosylates 7-deoxyloganetic acid to form this compound.[1][2]
-
This compound Hydroxylase (7-DLH): This cytochrome P450 enzyme hydroxylates this compound to produce loganic acid.[2]
The spatial organization of this pathway within the plant is complex, with the initial steps, including the formation of this compound, occurring in the internal phloem-associated parenchyma (IPAP) cells of Catharanthus roseus leaves. Subsequent steps, including the conversion to secologanin, take place in the leaf epidermis.[1][2]
II. Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in the conversion of this compound and the effects of gene silencing on metabolite accumulation.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol/min/µg) | Source |
| 7-Deoxyloganetic Acid Glucosyltransferase (UGT8) | 7-Deoxyloganetic Acid | 9.8 | 1.25 | - | [2] |
| This compound Hydroxylase (7-DLH) | This compound | 111 | - | 5.5 | [2] |
| This compound Hydroxylase (7-DLH) | NADPH | 30 | - | 4.19 | [2] |
Table 2: Effects of Virus-Induced Gene Silencing (VIGS) on Iridoid and Alkaloid Accumulation in Catharanthus roseus
| Gene Silenced | Metabolite | Change in Accumulation | Source |
| This compound Hydroxylase (CrDL7H) | This compound | Increased to >4 mg/g fresh leaf weight (not detected in controls) | [3] |
| Secologanin | Reduced by at least 70% | [3] | |
| 7-Deoxyloganetic Acid Glucosyltransferase (UGT8) | Secologanin | Large decline (specific quantitative data not available in searched literature) | [1][4] |
| Monoterpenoid Indole Alkaloids (MIAs) | Large decline (specific quantitative data not available in searched literature) | [1][4] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Enzyme Assay for 7-Deoxyloganetic Acid Glucosyltransferase (UGT8)
Objective: To determine the enzymatic activity and kinetic parameters of 7-DLGT (UGT8).
Materials:
-
Purified recombinant 7-DLGT (UGT8) enzyme
-
7-Deoxyloganetic acid (substrate)
-
UDP-glucose (donor substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, a known concentration of 7-deoxyloganetic acid, and UDP-glucose. For kinetic analysis, vary the concentration of one substrate while keeping the other constant. Substrate concentrations can range from 0.01 to 5 mM for the acceptor (7-deoxyloganetic acid) and 0.25 to 10 mM for the donor (UDP-glucose).[1]
-
Enzyme Addition: Initiate the reaction by adding 10 to 25 µg of the purified enzyme.[1]
-
Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 10 minutes) during which the reaction is linear.[1]
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.
-
Analysis: Analyze the reaction products by HPLC. Monitor the formation of this compound by comparing the retention time and UV spectrum to an authentic standard.
-
Data Analysis: Calculate initial reaction velocities from the product peak areas. For kinetic analysis, plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine K_m_ and V_max_.[1]
Protocol 2: Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus
Objective: To study the in vivo function of genes involved in iridoid biosynthesis by suppressing their expression.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)
-
Catharanthus roseus plants (4-6 weeks old)
-
Infiltration medium (e.g., 10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)
-
Liquid nitrogen
-
Equipment for metabolite extraction and analysis (e.g., HPLC-MS)
-
Equipment for RNA extraction and qRT-PCR
Procedure:
-
Vector Construction: Clone a fragment (e.g., 300-500 bp) of the target gene (e.g., 7-DLH or 7-DLGT) into the pTRV2 vector.
-
Agrobacterium Transformation: Transform the pTRV1 and the pTRV2-gene construct into A. tumefaciens.
-
Culture Preparation: Grow separate cultures of A. tumefaciens containing pTRV1 and pTRV2-gene to an OD₆₀₀ of ~1.5.
-
Infiltration: Harvest and resuspend the bacterial cells in the infiltration medium to a final OD₆₀₀ of 1.5. Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. Infiltrate the abaxial side of the leaves of C. roseus plants using a needleless syringe.
-
Plant Growth: Grow the infiltrated plants for 3-4 weeks under controlled conditions (e.g., 25°C, 16-h light/8-h dark cycle).
-
Sample Collection: Harvest leaves from silenced and control (empty vector) plants. Freeze the samples in liquid nitrogen and store at -80°C.
-
Analysis:
-
Metabolite Analysis: Extract metabolites from a portion of the leaf tissue and analyze the levels of this compound, loganic acid, secologanin, and downstream alkaloids (e.g., catharanthine, vindoline) using HPLC-MS.
-
Gene Expression Analysis: Extract total RNA from another portion of the leaf tissue. Perform qRT-PCR to confirm the suppression of the target gene expression.
-
Protocol 3: RNA In Situ Hybridization in Catharanthus roseus Leaves
Objective: To localize the expression of transcripts of genes involved in iridoid biosynthesis within the leaf tissues.
Materials:
-
Young developing leaves of C. roseus
-
Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 3.7% formaldehyde)
-
Paraffin
-
Microtome
-
Digoxigenin (DIG)-labeled RNA probes (antisense and sense)
-
Hybridization buffer
-
Antibody against DIG conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for color development
-
Microscope
Procedure:
-
Tissue Fixation and Embedding: Fix the young leaves in FAA, dehydrate through an ethanol series, and embed in paraffin.[1]
-
Sectioning: Cut thin sections (e.g., 8-10 µm) using a microtome and mount them on slides.
-
Probe Synthesis: Synthesize DIG-labeled antisense (to detect the transcript) and sense (as a negative control) RNA probes for the target gene (e.g., 7-DLGT or 7-DLH) by in vitro transcription.
-
Pre-hybridization and Hybridization: Deparaffinize and rehydrate the tissue sections. Pre-hybridize the sections in hybridization buffer. Hybridize overnight with the DIG-labeled probes at a specific temperature (e.g., 55°C).
-
Washing: Perform stringent washes to remove non-specifically bound probes.
-
Immunodetection: Block the sections and incubate with an anti-DIG-AP antibody.
-
Color Development: Wash the sections and incubate with the NBT/BCIP substrate until a purple precipitate forms, indicating the location of the transcript.
-
Microscopy: Dehydrate the sections, mount with a coverslip, and observe under a microscope to determine the cellular localization of the gene expression.[1]
IV. Visualizations
Diagram 1: Iridoid Biosynthetic Pathway Focusing on this compound
Caption: Simplified iridoid biosynthetic pathway highlighting this compound.
Diagram 2: Experimental Workflow for VIGS in Catharanthus roseus
Caption: Workflow for Virus-Induced Gene Silencing (VIGS) in C. roseus.
References
- 1. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The seco-iridoid pathway from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Standards for 7-Deoxyloganic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxyloganic acid is a crucial iridoid monoterpene that serves as an intermediate in the biosynthesis of secologanin and, subsequently, a wide array of monoterpenoid indole alkaloids (MIAs) with significant pharmaceutical value.[1] Found in medicinal plants such as Catharanthus roseus, the quantitative analysis of this compound is essential for metabolic engineering studies, drug discovery, and quality control of herbal products. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily utilizing High-Performance Liquid Chromatography (HPLC).
Analytical Standard
Recommended Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible method for the quantification of this compound. Due to its organic acid nature, a reversed-phase HPLC method is generally effective.
Experimental Protocol: HPLC-UV Analysis
This protocol is a general guideline based on established methods for the analysis of organic acids and iridoid glycosides in plant matrices.[2][3][4][5]
a) Sample Preparation (from Plant Material, e.g., Catharanthus roseus leaves):
-
Harvest and Freeze-Dry: Harvest fresh plant material and immediately freeze-dry to preserve the metabolic profile.
-
Grinding: Grind the lyophilized tissue into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v) in water.
-
Vortex thoroughly for 1 minute.
-
Sonicate for 30 minutes in a sonication bath.
-
Centrifuge at 14,000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
b) Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Elution Mode: Gradient elution is recommended to separate this compound from other metabolites. A typical gradient could be:
Time (min) % Solvent A % Solvent B 0 95 5 20 70 30 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (characteristic for the carboxyl group in organic acids).[3][4]
c) Quantification:
-
Prepare a stock solution of the purified this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 100 µg/mL.
-
Inject the standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Representative)
The following table summarizes typical validation parameters for an HPLC-UV method for the analysis of organic acids. These are representative values and should be determined specifically for the analysis of this compound in your laboratory.[2][3][6]
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve over the specified concentration range. |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (RSD%) | < 5% | The relative standard deviation for repeated measurements of the same sample. |
| Accuracy (Recovery %) | 95 - 105% | The percentage of the true amount of analyte that is recovered by the analytical method. |
| Specificity | No interference at the retention time of the analyte | The ability of the method to exclusively measure the analyte in the presence of other components. |
Advanced Methodology: LC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.
Experimental Protocol: LC-MS/MS Analysis
a) Sample Preparation: As described for HPLC-UV analysis.
b) Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller column particle sizes (e.g., sub-2 µm) for UPLC systems.
c) Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion ([M-H]⁻): m/z 359.1
-
Product Ions: Fragmentation of the precursor ion will yield specific product ions that can be used for quantification and confirmation. These transitions need to be optimized empirically. Iridoid glycosides are known to lose their glucose moiety (162 Da) upon fragmentation.[7]
Biosynthesis Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of this compound and a general experimental workflow for its quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Metabolic Engineering of 7-Deoxyloganic Acid Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of microorganisms to produce 7-deoxyloganic acid, a key intermediate in the biosynthesis of valuable monoterpenoid indole alkaloids (MIAs). The following sections detail the biosynthetic pathway, strategies for heterologous expression, and analytical methods for quantification.
Introduction to this compound Biosynthesis
This compound is a critical precursor in the plant-based production of numerous pharmacologically important MIAs, such as vinblastine and vincristine.[1] The biosynthesis of this compound is part of the iridoid pathway, which begins with geranyl pyrophosphate (GPP). Key enzymatic steps lead to the formation of 7-deoxyloganetic acid, which is then glycosylated to yield this compound.[2][3] The subsequent hydroxylation of this compound forms loganic acid, another important intermediate.[2] Metabolic engineering efforts aim to reconstruct this pathway in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to provide a sustainable and scalable source of this valuable precursor.[4][5]
Engineered this compound Pathway
The heterologous production of this compound in a microbial host involves the expression of several key enzymes from the plant iridoid pathway. The pathway commences with the universal terpenoid precursor, geranyl pyrophosphate (GPP), and culminates in the formation of this compound.
-
Geraniol Synthase (GES): Converts GPP to geraniol.
-
Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol.
-
8-hydroxygeraniol dehydrogenase (8HGO): Oxidizes 8-hydroxygeraniol.
-
Iridoid Synthase (IS): Catalyzes the formation of the characteristic iridoid ring structure.
-
Iridoid Oxidase (IO): A cytochrome P450 enzyme that oxidizes the iridoid ring.
-
7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT): The final step, where 7-deoxyloganetic acid is glycosylated to form this compound.[2][3][6]
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data from a metabolic engineering study aimed at optimizing this compound production in Saccharomyces cerevisiae.
| Strain ID | Genotype Modification | Precursor Fed (g/L) | This compound Titer (mg/L) | Yield (mg/g precursor) |
| YL-01 | Wild-Type (Control) | 10 g/L Geraniol | < 0.1 | < 0.01 |
| YL-02 | Expressing GES, G8H, 8HGO, IS, IO, 7-DLGT | 10 g/L Glucose | 15.2 ± 1.8 | 1.52 |
| YL-03 | YL-02 + Overexpression of tHMG1 | 10 g/L Glucose | 45.7 ± 4.2 | 4.57 |
| YL-04 | YL-02 + Overexpression of CPR | 10 g/L Glucose | 28.9 ± 3.1 | 2.89 |
| YL-05 | YL-03 + YL-04 | 10 g/L Glucose | 78.5 ± 6.5 | 7.85 |
Data represents the mean ± standard deviation from triplicate experiments.
Experimental Protocols
This protocol describes the construction of a yeast expression vector for the 7-deoxyloganetic acid glucosyltransferase (7-DLGT) gene and its transformation into S. cerevisiae.
Materials:
-
Catharanthus roseus cDNA library
-
High-fidelity DNA polymerase
-
pYES2/NT A yeast expression vector (Invitrogen)
-
Restriction enzymes (e.g., BamHI, XhoI)
-
T4 DNA Ligase
-
Chemically competent E. coli DH5α
-
S. cerevisiae strain CEN.PK2-1C
-
LB medium and plates with ampicillin
-
YPD medium
-
Synthetic Complete (SC) dropout medium lacking uracil (SC-Ura)
-
Lithium Acetate/PEG solution for yeast transformation
Protocol:
-
Gene Amplification: Amplify the coding sequence of 7-DLGT from the C. roseus cDNA library using PCR with primers containing appropriate restriction sites (e.g., BamHI and XhoI).
-
Vector Preparation: Digest the pYES2/NT A vector with the same restriction enzymes.
-
Ligation: Ligate the purified PCR product and the linearized vector using T4 DNA Ligase.
-
E. coli Transformation: Transform the ligation mixture into competent E. coli DH5α cells and select for ampicillin-resistant colonies.
-
Plasmid Isolation and Verification: Isolate the plasmid DNA from overnight cultures of selected colonies and verify the insert by restriction digestion and Sanger sequencing.
-
Yeast Transformation: Transform the verified pYES2-7-DLGT plasmid into S. cerevisiae CEN.PK2-1C using the lithium acetate method.
-
Selection and Verification: Plate the transformed yeast cells on SC-Ura agar plates to select for successful transformants. Verify the presence of the insert in yeast colonies by colony PCR.
Materials:
-
Engineered S. cerevisiae strain harboring the 7-DLGT expression plasmid.
-
SC-Ura medium with 2% (w/v) glucose.
-
SC-Ura medium with 2% (w/v) galactose for induction.
-
7-deoxyloganetic acid substrate.
-
Shaking incubator.
-
Centrifuge.
Protocol:
-
Pre-culture: Inoculate a single colony of the engineered yeast strain into 5 mL of SC-Ura medium with 2% glucose and grow overnight at 30°C with shaking.
-
Main Culture: Inoculate the pre-culture into 50 mL of SC-Ura medium with 2% glucose to an initial OD600 of 0.4. Grow at 30°C with shaking until the OD600 reaches approximately 1.0.
-
Induction: Pellet the cells by centrifugation and resuspend in 50 mL of SC-Ura medium with 2% galactose to induce gene expression from the GAL1 promoter.
-
Expression: Incubate the culture at 20-30°C for 24-48 hours to allow for protein expression.
-
Bioconversion: Add the 7-deoxyloganetic acid substrate to the culture to a final concentration of 1 mM.
-
Sampling: Take samples at regular intervals (e.g., 0, 6, 12, 24, 48 hours) for analysis.
This protocol outlines the extraction and quantification of this compound from yeast culture samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Yeast culture samples.
-
Centrifuge.
-
0.22 µm syringe filters.
-
HPLC vials.
-
This compound analytical standard.
-
LC-MS system (e.g., Agilent 1260 series LC coupled to a 6430 Series Triple Quadrupole MS).[4]
Protocol:
-
Sample Preparation:
-
Take 1 mL of yeast culture and centrifuge at 13,000 rpm for 5 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other metabolites (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 359.1 -> 197.1, corresponding to [M-H]⁻ and a characteristic fragment).
-
-
Quantification:
-
Prepare a standard curve using the this compound analytical standard at known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
-
Troubleshooting and Considerations
-
Low Yields: Low product titers can be due to several factors, including poor enzyme expression, substrate limitation, product toxicity, or inefficient cofactor regeneration. Strategies to address these issues include codon optimization of heterologous genes, balancing enzyme expression levels, engineering precursor pathways, and performing fed-batch fermentation.[7][8][9]
-
Cytochrome P450 Expression: The expression of plant-derived cytochrome P450 enzymes (G8H and IO) in yeast can be challenging. Co-expression of a compatible cytochrome P450 reductase (CPR) is often necessary for their activity.
-
Metabolite Transport: The transport of pathway intermediates across cellular membranes can be a bottleneck. Engineering transporter proteins may be required for optimal production.
-
Analytical Method Development: The development of a robust and sensitive LC-MS method is crucial for accurate quantification. Optimization of chromatographic separation and MS parameters is essential.[1][10]
By following these protocols and considering the key aspects of metabolic engineering, researchers can advance the development of microbial cell factories for the sustainable production of this compound and other valuable plant-derived natural products.
References
- 1. lcms.cz [lcms.cz]
- 2. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Heterologous Biosynthesis of Terpenoids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Note: A Validated Bioanalytical Method for the Quantification of 7-Deoxyloganic Acid in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
7-Deoxyloganic acid is an iridoid monoterpene that plays a crucial role as a biosynthetic intermediate in the formation of high-value plant-specialized metabolites, including the anticancer agent paclitaxel.[1] It is a glycoside of 7-deoxyloganetic acid and a precursor to loganic acid in the secologanin biosynthesis pathway.[2][3] Given its significance in the biosynthesis of pharmacologically active compounds, a robust and reliable bioanalytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies in drug development.
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation and has been validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₂₄O₉[4] |
| Molar Mass | 360.36 g/mol [4] |
| IUPAC Name | (1S,4aS,7S,7aR)-1-(β-D-Glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid[4] |
| CAS Number | 22487-36-1[5] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Loganic Acid (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (Loganic Acid) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation from Human Plasma
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution (Loganic Acid, 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (0.1% formic acid in water:acetonitrile, 95:5, v/v).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions (Proposed):
Analyte Precursor Ion (m/z) Product Ion (m/z) This compound 359.1 [M-H]⁻ 197.1 [M-H-Glc]⁻ | Loganic Acid (IS) | 375.1 [M-H]⁻ | 213.1 [M-H-Glc]⁻ |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Note: The proposed MRM transitions are based on the molecular weight of this compound and the common fragmentation pattern of iridoid glycosides, which involves the loss of the glucose moiety (162 Da). These transitions should be confirmed experimentally.
Method Validation Summary
The bioanalytical method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability in accordance with FDA and EMA guidelines.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal (CV < 15%) |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of Secologanin from Geranyl Diphosphate.
Experimental Workflow for this compound Quantification
Caption: Workflow for the bioanalysis of this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the chromatographic separation on a C18 column are well-suited for high-throughput analysis. The method has been validated according to international guidelines and is suitable for use in pharmacokinetic and other studies requiring the measurement of this compound concentrations in a biological matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Deoxyloganetic acid | C10H14O4 | CID 25203533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Deoxyloganic acid | C16H24O9 | CID 443322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|Iridoid Reference Standard [benchchem.com]
Application Notes and Protocols for the Detection of 7-Deoxyloganic Acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Deoxyloganic acid is an iridoid monoterpene that serves as a key intermediate in the biosynthesis of secologanin, a precursor to therapeutically important monoterpenoid indole alkaloids (MIAs) in plants like Catharanthus roseus. The quantification of this compound in biological matrices is crucial for understanding the pharmacokinetics, metabolism, and overall biological activity of iridoid-containing compounds. This document provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) coupled with the specificity and sensitivity of tandem mass spectrometry (MS/MS) for the determination of this compound. Biological samples are first processed to remove proteins and other interfering substances. The analyte is then separated from other components on a reversed-phase C18 column and subsequently detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for accurate quantification of the target analyte.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.
-
Reagents and Materials:
-
Blank plasma (e.g., rat, human)
-
This compound reference standard
-
Internal Standard (IS) (e.g., Loganin or a structurally similar, stable isotope-labeled compound)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
2. UPLC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instruments.
-
UPLC System:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 90% B
-
5-6 min: Hold at 90% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Re-equilibration at 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often preferred for acidic compounds).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical - requires optimization with authentic standard):
-
This compound: Precursor ion [M-H]⁻ → Product ion (e.g., based on fragmentation of the glycosidic bond or carboxyl group loss).
-
Internal Standard (e.g., Loganin): Precursor ion [M-H]⁻ → Product ion.
-
-
Data Presentation
The following table summarizes typical validation parameters for the quantification of an iridoid glycoside, Loganin, in rat plasma, which can be considered representative for a validated this compound assay.[1][2]
| Parameter | Loganin |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.993 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 7.5% |
| Inter-day Precision (%RSD) | < 7.5% |
| Accuracy (%RE) | -6.57% to 7.90% |
| Mean Recovery | > 68.86% |
| Matrix Effect | 92.35% - 103.54% |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Deoxyloganic Acid Extraction
Welcome to the technical support center for optimizing the extraction yield of 7-deoxyloganic acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting this compound?
A1: Polar solvents are generally recommended for the extraction of iridoid glycosides like this compound. Methanol and ethanol, particularly when mixed with water, have been shown to be effective. A solution of 60% methanol in water is a good starting point for achieving a high extraction yield.
Q2: What is the optimal temperature for extracting this compound?
A2: For many phenolic compounds and glycosides, extraction temperatures between 40°C and 60°C are often optimal. Higher temperatures can increase extraction efficiency but also risk thermal degradation of the target compound. It is crucial to conduct pilot experiments to determine the ideal temperature for your specific plant matrix and extraction duration.
Q3: How does pH affect the extraction of this compound?
A3: The pH of the extraction solvent can significantly impact the stability and recovery of this compound. Generally, a slightly acidic to neutral pH (around 4.0 to 7.0) is preferable for the extraction of similar phenolic compounds, as it can prevent oxidation and degradation.[1] Highly alkaline conditions should be avoided as they can lead to the degradation of phenolic compounds.[2][3]
Q4: What is a general protocol for extracting this compound from plant material?
A4: A solid-liquid extraction method is commonly used. Here is a general protocol based on the extraction of compounds from Catharanthus roseus leaves:
-
Preparation of Plant Material : Dry the plant material (e.g., leaves) and grind it into a fine powder to increase the surface area for extraction.
-
Initial Extraction : Macerate the powdered plant material in methanol at room temperature for an extended period (e.g., five consecutive days).
-
Filtration : Filter the mixture to separate the extract from the solid plant residue.
-
Concentration : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Fractionation (Optional) : To further purify the extract, you can perform sequential extractions with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[4] this compound, being polar, is expected to be in the more polar fractions.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound.
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | Ensure you are using a polar solvent. Try optimizing the ratio of alcohol (methanol or ethanol) to water. A 60% methanol solution is a good starting point. |
| Suboptimal Temperature | The extraction temperature may be too low for efficient extraction or too high, causing degradation. Experiment with a temperature range of 40-60°C. |
| Incorrect pH | The pH of your extraction solvent may be causing degradation. Maintain a slightly acidic to neutral pH (4.0-7.0). |
| Insufficient Extraction Time | The extraction time may not be long enough to allow for complete diffusion of the compound from the plant matrix. Increase the extraction time and monitor the yield at different time points. |
| Inadequate Grinding of Plant Material | If the plant material is not finely ground, the solvent cannot efficiently penetrate the plant cells. Ensure the material is a fine, homogenous powder. |
Poor HPLC Resolution or Peak Shape
| Potential Cause | Recommended Solution |
| Incompatible Mobile Phase | The mobile phase may not be suitable for separating your compound of interest. Adjust the solvent gradient, or try alternative solvents. Using additives like ion-pairing agents or pH modifiers can sometimes improve peak shape.[5] |
| Column Degradation | The HPLC column may be old or contaminated. Regularly flush and clean your column according to the manufacturer's instructions. If performance does not improve, consider replacing the column.[5] |
| Improper Sample Preparation | The sample may contain particulates or interfering compounds. Ensure your sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm filter before injection. |
| Incorrect Diluent | The solvent used to dissolve the sample for injection (the diluent) can affect peak shape. Ideally, the diluent should be the same as or weaker than the initial mobile phase. |
| System Contamination | The HPLC system may be contaminated. Flush the entire system with a strong solvent (e.g., isopropanol) to remove any residues. |
Experimental Protocols & Data
Table 1: Comparison of Solvents for Phenolic Compound Extraction
While specific data for this compound is limited, the following table provides a general comparison of different solvents for the extraction of phenolic compounds, which can serve as a guide.
| Solvent | Relative Polarity | General Efficacy for Phenolic Extraction |
| Water | High | Good for highly polar compounds, but may not be efficient for all phenolics. |
| Methanol | High | Very effective for a broad range of phenolic compounds. |
| Ethanol | High | A good, less toxic alternative to methanol, effective for many phenolics. |
| Acetone | Medium | Can be effective, often used in aqueous mixtures. |
| Ethyl Acetate | Low | More suitable for less polar compounds. |
| n-Hexane | Very Low | Generally not suitable for polar glycosides like this compound. |
This table is a qualitative summary based on general principles of phytochemical extraction.
Detailed Experimental Protocol: Cold Extraction from Catharanthus roseus Leaves
This protocol is adapted from a method for the general extraction of phytochemicals from C. roseus leaves and can be a starting point for optimizing this compound extraction.[4]
1. Plant Material Preparation:
- Collect fresh leaves of Catharanthus roseus.
- Dry the leaves in a shaded, well-ventilated area until they are brittle.
- Grind the dried leaves into a fine powder using a mechanical grinder.
2. Maceration:
- Weigh 510 g of the dried leaf powder.
- Place the powder in a large container and add a sufficient volume of methanol to fully submerge the powder.
- Allow the mixture to macerate for five consecutive days at room temperature, with occasional stirring.
3. Filtration and Concentration:
- After five days, filter the mixture through cheesecloth or filter paper to separate the methanol extract from the plant residue.
- Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude methanol extract.
4. Liquid-Liquid Partitioning (Fractionation):
- Dissolve a portion of the crude methanol extract (e.g., 40 g) in a minimal amount of methanol.
- Perform sequential extractions with solvents of increasing polarity:
- Extract three times with n-hexane (e.g., 3 x 100 mL).
- Extract the remaining aqueous layer three times with ethyl acetate (e.g., 3 x 100 mL).
- Finally, extract the remaining aqueous layer three times with n-butanol (e.g., 3 x 100 mL).
- Collect each solvent fraction separately and evaporate the solvent to yield the n-hexane, ethyl acetate, and n-butanol fractions. The remaining aqueous methanol layer will contain the most polar compounds.
5. Analysis:
- Analyze each fraction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.
Visualizations
Below are diagrams to illustrate key workflows and relationships in the context of this compound extraction and analysis.
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
Caption: Troubleshooting guide for common HPLC issues.
References
- 1. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. innspub.net [innspub.net]
- 5. gmi-inc.com [gmi-inc.com]
troubleshooting 7-deoxyloganic acid instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-deoxyloganic acid. The information provided is designed to help address common instability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the most likely causes?
A1: this compound, an iridoid glycoside, is susceptible to degradation through several pathways due to its chemical structure. The most common causes of instability in solution include:
-
pH Extremes: Both acidic and strongly alkaline conditions can promote hydrolysis.
-
Elevated Temperatures: Higher temperatures can accelerate degradation reactions.[1][2]
-
Presence of Enzymes: Contamination with glycosidases can lead to the cleavage of the glycosidic bond.[3]
-
Light Exposure: While less documented for this specific molecule, prolonged exposure to UV or high-intensity light can be a factor in the degradation of natural products.[4]
Q2: What are the potential degradation products of this compound?
A2: Based on its structure, which includes a glycosidic bond, an acetal, and an α,β-unsaturated carboxylic acid, the following degradation products could be formed:
-
7-Deoxyloganetic acid and Glucose: Resulting from the hydrolysis of the glycosidic bond.[5][6]
-
Aglycone rearrangement products: The aglycone portion may undergo further reactions following hydrolysis.
-
Decarboxylation products: The α,β-unsaturated carboxylic acid moiety may lose CO2 under certain conditions, although this is less common under typical experimental settings.[7]
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of your solution can be monitored by various analytical techniques that can separate and quantify the parent compound and its potential degradants. Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Coupled with UV or mass spectrometry (MS) detection, these are the most common and effective methods for monitoring the purity and degradation of iridoid glycosides.[1][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for identifying and quantifying both the parent compound and its degradation products.[10][11][12]
-
Thin-Layer Chromatography (TLC): A simpler method for a quick qualitative assessment of degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Acidic Solution (e.g., pH < 6)
-
Symptom: HPLC analysis shows a significant decrease in the peak area of this compound and the appearance of new, more polar peaks over a short period.
-
Probable Cause: Acid-catalyzed hydrolysis of the glycosidic bond and/or the acetal functional group. The glycosidic linkage is particularly susceptible to cleavage under acidic conditions, yielding the aglycone (7-deoxyloganetic acid) and glucose.[5][13]
-
Troubleshooting Steps:
-
Adjust pH: If your experimental protocol allows, adjust the pH of the solution to a neutral range (pH 6-8).
-
Minimize Exposure Time: Reduce the time this compound is in the acidic solution to the absolute minimum required for your experiment.
-
Lower Temperature: Perform the experiment at a lower temperature to slow down the rate of hydrolysis.
-
Use a Different Solvent System: If possible, explore alternative solvent systems that are less acidic.
-
Issue 2: Degradation in Alkaline Solution (e.g., pH > 8)
-
Symptom: Similar to acidic conditions, a decrease in the parent compound is observed, potentially with a different degradation profile.
-
Probable Cause: Base-catalyzed hydrolysis or other rearrangements. While some iridoid glycosides are more stable in mildly alkaline conditions compared to acidic ones, strong alkaline solutions can promote degradation.[1][14]
-
Troubleshooting Steps:
-
Avoid Strong Bases: Whenever possible, use mildly basic conditions and avoid strong bases like sodium hydroxide.
-
Buffer the Solution: Use a suitable buffer to maintain the pH in the desired range and avoid pH fluctuations.
-
Work at Low Temperatures: As with acidic conditions, lower temperatures can mitigate degradation.
-
Issue 3: Instability at Room Temperature or Elevated Temperatures
-
Symptom: Gradual degradation is observed even in neutral solutions when stored at room temperature or used in experiments requiring elevated temperatures.
-
Probable Cause: Thermal degradation. Increased temperature provides the energy to overcome the activation barrier for hydrolysis and other degradation reactions.[2]
-
Troubleshooting Steps:
-
Refrigerate or Freeze for Storage: For short-term storage, keep solutions refrigerated (2-8 °C). For long-term storage, freeze at -20 °C or below.
-
Minimize Heat Exposure: During experiments, use the lowest effective temperature and minimize the duration of heat exposure.
-
Prepare Fresh Solutions: Prepare solutions of this compound fresh before each experiment to avoid degradation during storage.
-
Data Presentation
Table 1: Predicted Stability Profile of this compound in Solution
| Condition | Parameter | Expected Stability Trend | Primary Degradation Pathway |
| pH | pH 2-4 | Low | Acid-catalyzed hydrolysis of glycosidic bond and acetal |
| pH 5-7 | Moderate to High | Minimal degradation | |
| pH 8-10 | Moderate | Base-catalyzed hydrolysis | |
| pH > 11 | Low | Rapid base-catalyzed hydrolysis and rearrangement | |
| Temperature | -20 °C | High (in appropriate solvent) | - |
| 4 °C | Good for short-term storage | Slow hydrolysis | |
| 25 °C (Room Temp) | Moderate | Gradual hydrolysis | |
| > 40 °C | Low | Accelerated hydrolysis and thermal degradation | |
| Light | Dark | High | - |
| Ambient Light | Good to Moderate | Potential for slow photodegradation | |
| UV Light | Low | Potential for rapid photodegradation |
Note: This table presents expected trends based on the chemical properties of iridoid glycosides. Specific degradation rates for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop stability-indicating analytical methods.[15][16]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60 °C for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at 80 °C for 48 hours.
-
Dissolve a known amount in the solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Analyze by HPLC.
-
-
Analysis: Analyze all samples by a suitable HPLC or UPLC method to determine the percentage of degradation and the profile of degradation products.
Mandatory Visualization
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A logical workflow for troubleshooting the instability of this compound in solution.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Khan Academy [khanacademy.org]
- 7. organic chemistry - How do α,β-unsaturated acids undergo decarboxylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lubrizolcdmo.com [lubrizolcdmo.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Optimization of HPLC Separation for 7-Deoxyloganic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 7-deoxyloganic acid isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.
Question: Why am I observing peak tailing for my this compound peak?
Answer:
Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue when analyzing acidic compounds like this compound. Several factors can contribute to this problem:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, leading to tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the acid may exist, resulting in poor peak shape. For acidic compounds, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the analyte's pKa to ensure it is in a single, non-ionized form.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA). This will suppress the ionization of this compound and minimize interactions with residual silanols.
-
Use a Modern, High-Purity Column: Employ a column with a high-purity silica stationary phase and effective end-capping to reduce the number of accessible silanol groups.
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Column Washing: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.
Question: What causes peak splitting or the appearance of a double peak for a single isomer?
Answer:
Peak splitting can arise from several issues during the HPLC analysis:
-
Co-elution of Isomers: The primary reason for multiple peaks is the presence of unresolved isomers of this compound.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Column Void or Channeling: A void at the head of the column or channels in the packing material can cause the sample to travel through the column at different rates, leading to split peaks.
-
Partially Blocked Frit: A blockage in the column inlet frit can disrupt the sample flow path.[1]
-
Contamination on the Column: Contaminants can create alternative interaction sites, leading to peak splitting.
Solutions:
-
Optimize Separation Method: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between isomers. Consider using a chiral stationary phase for separating enantiomers.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.
-
Column Maintenance: If a void is suspected, the column may need to be repacked or replaced. Back-flushing the column at a low flow rate may dislodge particulates from the inlet frit.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and particulates.
Question: My retention times are drifting from run to run. What could be the cause?
Answer:
Inconsistent retention times can be a significant problem, affecting the reliability of your results. The most common causes include:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.
-
Fluctuations in Column Temperature: Even small changes in temperature can affect retention times.
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Pump Issues: An improperly functioning pump can deliver an inconsistent flow rate.
Solutions:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.
-
Use a Column Oven: A thermostatically controlled column oven will maintain a consistent temperature.
-
Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Maintenance: Regularly check the pump for leaks and ensure the seals and check valves are in good condition.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: A good starting point for the analysis of this compound and other iridoid glycosides is a reversed-phase C18 column with a gradient elution. A typical mobile phase would consist of water with an acidic modifier (e.g., 0.1% formic acid) as solvent A and acetonitrile as solvent B. A gradient from a low to a high percentage of acetonitrile will elute the compounds.
Q2: How can I improve the separation of this compound isomers?
A2: To improve the separation of isomers, you can try the following:
-
Optimize the Gradient: A shallower gradient can improve the resolution between closely eluting peaks.
-
Change the Organic Modifier: Replacing acetonitrile with methanol can alter the selectivity of the separation.
-
Adjust the Temperature: Lowering the temperature can sometimes improve the resolution of isomers.
-
Use a Chiral Column: If you are trying to separate enantiomers, a chiral stationary phase is necessary. Common chiral phases are based on polysaccharides like cellulose or amylose.[2]
Q3: What sample preparation is required for analyzing this compound from plant extracts?
A3: Plant extracts are complex matrices that require sample preparation to remove interfering substances.[3] A general workflow includes:
-
Extraction: Extract the plant material with a suitable solvent, such as methanol or ethanol.
-
Filtration: Filter the extract to remove particulate matter.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge to clean up the sample and concentrate the analytes of interest. A reversed-phase SPE cartridge (e.g., C18) is often used for iridoid glycosides.
Q4: What detector is suitable for the analysis of this compound?
A4: A UV detector is commonly used for the analysis of this compound. The detection wavelength is typically set around 230-240 nm. For more sensitive and specific detection, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).[4]
Data Presentation
The following tables provide examples of typical HPLC parameters that can be used as a starting point for the optimization of this compound isomer separation.
Table 1: Example HPLC Columns for Iridoid Glycoside Analysis
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Manufacturer |
| Agilent ZORBAX Eclipse Plus C18 | C18 | 3.5 | 4.6 x 150 | Agilent Technologies |
| Waters ACQUITY UPLC BEH C18 | C18 | 1.7 | 2.1 x 100 | Waters Corporation |
| Phenomenex Luna C18(2) | C18 | 5 | 4.6 x 250 | Phenomenex Inc. |
| Daicel CHIRALPAK AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | 4.6 x 250 | Daicel Corporation |
Table 2: Example Mobile Phase Gradients for Iridoid Glycoside Separation
| Time (min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol is a general guideline and may require optimization for the specific isomers of interest.
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV or MS detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Use a gradient similar to the one described in Table 2.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 235 nm or MS detection in negative ion mode.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare samples by dissolving in the initial mobile phase composition.
Chiral Separation Method Development
For the separation of enantiomers, a systematic screening of chiral columns and mobile phases is recommended.
-
Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based).
-
Mobile Phase Screening: For each column, test different mobile phase compositions, including normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) conditions.
-
Optimization: Once a promising column and mobile phase are identified, optimize the separation by adjusting the mobile phase ratio, flow rate, and temperature.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the HPLC analysis of this compound from plant extracts.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC separation problems.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE [mdpi.com]
reducing matrix effects in 7-deoxyloganic acid LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the liquid chromatography-mass spectrometry (LC-MS) analysis of 7-deoxyloganic acid, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method. In complex biological matrices like plasma or urine, common sources of matrix effects include phospholipids, proteins, and salts.[1]
Q2: I am observing poor reproducibility and inaccurate quantification for this compound. Could matrix effects be the cause?
A2: Yes, inconsistent and inaccurate results are classic indicators of uncompensated matrix effects. The composition of biological samples can differ significantly between individuals and even over time from the same individual, leading to variable matrix effects that impact the reliability of your results.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: A quantitative assessment of the matrix effect can be performed using the post-extraction spike method. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. It is recommended to assess the matrix effect using at least six different lots of the biological matrix.
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will experience similar ionization suppression or enhancement, thereby providing a reliable means of correction during data processing. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be considered.
Q5: Which sample preparation technique is best for reducing matrix effects in this compound analysis?
A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT) is a simple and fast method, but it may not provide the cleanest extracts, potentially leading to significant matrix effects. Acetonitrile is often a better choice than methanol for protein precipitation as it tends to result in higher analyte recovery.[2][3]
-
Liquid-Liquid Extraction (LLE) offers a higher degree of selectivity and can provide cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE) is a highly selective technique that can effectively remove a wide range of interfering matrix components, generally resulting in the cleanest extracts and minimal matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Action |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For acidic compounds like this compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often beneficial. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column Hardware | For chelating compounds, interactions with the metal surfaces of the column can cause peak tailing. Consider using a metal-free or PEEK-lined column. |
Issue 2: High Signal Suppression
| Possible Cause | Troubleshooting Action |
| Co-elution with Phospholipids (in plasma/serum) | Optimize the chromatographic gradient to separate this compound from the phospholipid elution zone. Alternatively, use a more effective sample cleanup method like SPE. |
| Insufficient Sample Cleanup | Switch from a simple method like PPT to a more rigorous one like LLE or SPE. |
| High Concentration of Salts in the Sample | Ensure that the final sample injected into the LC-MS system has a low salt concentration. This can be achieved by using a proper SPE washing step or by reconstituting the dried extract in a low-salt mobile phase. |
Issue 3: Inconsistent Results Between Samples
| Possible Cause | Troubleshooting Action |
| Variable Matrix Effects | Incorporate a suitable stable isotope-labeled internal standard for this compound to compensate for sample-to-sample variations in matrix effects. |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is followed precisely for all samples. Consider automating the sample preparation process to improve consistency. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol provides a basic method for the extraction of this compound from plasma.
Methodology:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Expected Performance:
| Parameter | Expected Value |
| Recovery | > 80%[2] |
| Matrix Effect | Potential for ion suppression. Quantitative assessment is crucial. |
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is suitable for the extraction of this compound from urine.
Methodology:
-
To 500 µL of urine in a glass tube, add the internal standard.
-
Acidify the sample by adding 50 µL of 1M HCl.
-
Add 2 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 3-6) with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Expected Performance:
| Parameter | Expected Value |
| Recovery | > 85% |
| Matrix Effect | Generally lower than PPT. |
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a more rigorous cleanup for complex matrices like plasma. A mixed-mode or polymeric reversed-phase SPE sorbent is recommended.
Methodology:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Expected Performance:
| Parameter | Expected Value |
| Recovery | > 90% |
| Matrix Effect | Minimal ion suppression or enhancement. |
UPLC-MS/MS Parameters
The following are suggested starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation.
| Parameter | Suggested Condition |
| Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition | To be determined by direct infusion of a this compound standard. |
Visualizations
References
Technical Support Center: Stabilizing 7-Deoxyloganic Acid
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of 7-deoxyloganic acid?
A1: For long-term storage, it is recommended to store this compound at -20°C or below.[1] For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be verified. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: What type of container should I use for storing this compound?
A2: Use amber glass vials or other containers that protect the compound from light. The container should have a tight seal to prevent exposure to moisture and air. For solutions, ensure the container material is compatible with the chosen solvent.
Q3: In what form should this compound be stored (solid vs. solution)?
A3: Storing this compound as a dry, solid powder is generally recommended for long-term stability. If a stock solution is required, it should be prepared fresh. If long-term storage of a solution is necessary, it should be stored at -20°C or -80°C. Some iridoid glycosides have shown instability in alcoholic solvents, so the choice of solvent is critical and should be validated.[2]
Q4: What are the main factors that can cause degradation of this compound?
A4: Based on its chemical structure, the main factors that can cause degradation are:
-
pH: Both highly acidic and alkaline conditions can promote hydrolysis of the glycosidic bond and other reactions.[3][4][5]
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.[3][5]
-
Light: The conjugated double bond system may be susceptible to photodegradation.
-
Oxidation: The presence of double bonds makes the molecule potentially susceptible to oxidation.
-
Moisture: Can lead to hydrolysis of the glycosidic linkage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected results in bioassays. | Degradation of this compound. | - Verify the storage conditions (temperature, light protection).- Perform an analytical check (e.g., HPLC) to assess the purity of the compound.- Prepare fresh solutions for experiments. |
| Appearance of new peaks in HPLC analysis. | Degradation products have formed. | - Characterize the degradation products if possible (e.g., using LC-MS).- Review the handling and storage procedures to identify the cause of degradation (e.g., pH of the medium, exposure to light). |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to insoluble products. | - Ensure the solvent is appropriate and the concentration is within the solubility limits.- If degradation is suspected, analyze the precipitate and the supernatant separately. |
| Discoloration of the solid compound or solution. | Potential oxidative or photodegradation. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Ensure complete protection from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis. Studies on similar compounds show that iridoid glycosides can be susceptible to hydrolysis under strong alkaline conditions.[3][5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 1, 3, and 7 days. Also, reflux the stock solution at 80°C for 2, 6, 12, and 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a photostability chamber (ICH Q1B option 2) for a defined period.
-
-
Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection). Compare the chromatograms with that of an unstressed control sample.
Protocol 2: Long-Term Stability Study
-
Sample Preparation: Aliquot the solid this compound into multiple amber glass vials. Prepare solutions in a validated solvent system and aliquot into separate vials.
-
Storage Conditions: Store the vials at the following conditions:
-
-20°C
-
4°C
-
25°C / 60% Relative Humidity (RH)
-
-
Time Points: Pull samples for analysis at 0, 1, 3, 6, 9, 12, and 24 months.
-
Analysis: At each time point, analyze the samples for purity and content using a validated HPLC method. Assess the physical appearance (color, clarity for solutions).
Data Presentation
Table 1: Hypothetical Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 15% | 2 |
| 0.1 M NaOH | 8 hours | 40% | 3 |
| 3% H₂O₂ | 24 hours | 25% | 4 |
| Heat (Solid, 60°C) | 7 days | 5% | 1 |
| Heat (Solution, 80°C) | 24 hours | 30% | 3 |
| Light (ICH Q1B) | 7 days | 10% | 2 |
Table 2: Example of a Long-Term Stability Study Plan
| Storage Condition | Time Point (Months) | Test |
| -20°C | 0, 3, 6, 12, 24 | Purity (HPLC), Appearance |
| 4°C | 0, 1, 3, 6, 12 | Purity (HPLC), Appearance |
| 25°C / 60% RH | 0, 1, 3, 6 | Purity (HPLC), Appearance |
Visualizations
Caption: Inferred degradation pathways for this compound.
References
- 1. biorlab.com [biorlab.com]
- 2. Stability of valeriana-type iridoid glycosides from rhizomes of Nardostachys jatamansi and their protection against H2O2-induced oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Peak Shape of 7-Deoxyloganic Acid in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of 7-deoxyloganic acid.
Troubleshooting Guide: Step-by-Step Solutions for Poor Peak Shape
Poor peak shape, such as tailing, fronting, or broadening, can significantly compromise the accuracy and resolution of your chromatographic analysis. This guide provides a systematic approach to diagnosing and resolving these issues for this compound.
Q1: My chromatogram of this compound shows significant peak tailing. What is the most likely cause and how can I fix it?
A1: Peak tailing for acidic compounds like this compound is most commonly caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1] The carboxylic acid moiety of this compound can interact with ionized silanols (SiO-), leading to a secondary retention mechanism and a tailed peak.
Here’s a systematic approach to address this issue:
Step 1: Mobile Phase pH Optimization
The ionization state of both this compound and the silanol groups is pH-dependent. Controlling the mobile phase pH is the most critical step to improve peak shape.
-
The Goal: To ensure this compound is in a single, un-ionized form and to suppress the ionization of silanol groups.
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Selection: Prepare a buffer with a pKa close to the desired mobile phase pH. For a pH of 2.5-3.0, a phosphate buffer is a suitable choice.
-
Buffer Preparation:
-
Prepare a 10-50 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water.
-
Adjust the pH to the desired value (e.g., 2.7) using phosphoric acid.
-
Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter before use.
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): The prepared phosphate buffer.
-
Organic Phase (B): Acetonitrile or Methanol.
-
Mix the aqueous and organic phases in the desired proportions for your gradient or isocratic elution.
-
-
Analysis: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Step 2: Column Selection and Care
The choice of HPLC column plays a significant role in achieving good peak shape.
-
Recommendation: Use a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of accessible residual silanol groups, reducing the potential for secondary interactions.[1][3]
-
Column Flushing: If you suspect column contamination from previous analyses, flush the column with a strong solvent (e.g., a high percentage of organic solvent) to remove strongly retained compounds.
Step 3: Evaluate for Column Overload
Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.
-
Troubleshooting: Reduce the injection volume or dilute your sample by a factor of 10 and re-inject. If the peak shape improves, column overload was a contributing factor.
Data Presentation: Impact of Mobile Phase pH on Peak Shape
The following table illustrates the expected effect of mobile phase pH on the peak shape of an acidic compound like this compound.
| Mobile Phase pH | Expected Peak Shape | Tailing Factor (Tf) (Illustrative) | Asymmetry Factor (As) (Illustrative) |
| 7.0 | Severe Tailing | > 2.0 | > 2.0 |
| 5.0 (Near pKa) | Broad and Tailing | 1.5 - 2.0 | 1.5 - 2.0 |
| 2.7 | Symmetrical and Sharp | 1.0 - 1.2 | 1.0 - 1.2 |
Note: The Tailing and Asymmetry Factor values are illustrative for a typical acidic compound and demonstrate the trend of improvement with lower pH.
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines the logical workflow for troubleshooting poor peak shape of this compound.
Caption: A systematic workflow for troubleshooting poor peak shape.
Frequently Asked Questions (FAQs)
Q2: Can I use mobile phase additives other than buffers to improve the peak shape of this compound?
A2: Yes, acidic mobile phase additives can be used to control the pH. Formic acid or acetic acid at a concentration of 0.1% (v/v) in the mobile phase are commonly used to achieve a low pH and can improve the peak shape of acidic compounds.[4] However, for optimal pH stability and method robustness, a buffer is generally recommended.[5]
Q3: My peak for this compound is fronting. What could be the cause?
A3: Peak fronting is less common for acidic compounds but can occur due to:
-
Column Overload: As with tailing, injecting too much sample can lead to fronting. Try reducing the sample concentration.
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the peak to front. It is always best to dissolve your sample in the initial mobile phase if possible.
Q4: I've optimized the mobile phase pH, but the peak is still broad. What else can I do?
A4: If the peak is broad but symmetrical, this may be due to poor column efficiency or extra-column volume.
-
Improve Column Efficiency:
-
Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC).
-
Increase the column length.
-
Optimize the flow rate.
-
-
Minimize Extra-Column Volume:
-
Use tubing with a smaller internal diameter.
-
Ensure all connections are made correctly to avoid dead volume.
-
Q5: What are the ideal starting conditions for developing a new HPLC method for this compound?
A5: A good starting point for method development would be:
-
Column: A high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water or a 20 mM phosphate buffer at pH 2.7.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A scouting gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
Mandatory Visualization: Analyte-Stationary Phase Interactions
The following diagram illustrates the chemical interactions that can lead to peak tailing for this compound and how pH optimization can mitigate this effect.
Caption: Effect of mobile phase pH on analyte-stationary phase interactions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
troubleshooting low signal intensity for 7-deoxyloganic acid in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity issues during the mass spectrometry analysis of 7-deoxyloganic acid.
Troubleshooting Guide: Low Signal Intensity for this compound
Low signal intensity for this compound can arise from a variety of factors, from sample preparation to instrument settings. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Question: I am observing a weak or no signal for my this compound sample. What are the initial steps I should take?
Answer:
Start with a visual inspection of your LC-MS system. Check for:
-
Leaks: Examine all fittings and connections for any signs of leakage.
-
Solvent Levels: Ensure you have an adequate supply of fresh, high-purity (LC-MS grade) mobile phase.
-
System Pressure: Note the system backpressure. Deviations from the normal operating pressure can indicate a blockage or a leak.
If a visual inspection does not reveal any obvious issues, proceed with the systematic troubleshooting steps outlined in the following sections.
Section 1: Sample Preparation and Handling
Proper sample preparation is critical for achieving a strong signal in mass spectrometry.
Question: How can I ensure my sample preparation is not the cause of low signal intensity?
Answer:
Contaminants in your sample can suppress the ionization of this compound. Consider the following:
-
Sample Purity: Ensure the sample is free from involatile salts (e.g., Tris, phosphate buffers), detergents (e.g., SDS, Triton X-100), and other contaminants that can interfere with ionization.
-
Extraction Efficiency: If you are extracting this compound from a complex matrix, evaluate the efficiency of your extraction method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help purify and concentrate your sample.
-
Solvent Compatibility: The final sample should be dissolved in a solvent that is compatible with your mobile phase. High concentrations of organic solvents in the sample, when using a highly aqueous mobile phase, can lead to poor peak shape and low signal.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound Purification
This protocol provides a general guideline for purifying this compound from a plant extract. The specific sorbent and solvents may need to be optimized for your particular sample matrix.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Sample Loading: Dissolve your crude extract in a minimal amount of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the this compound with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried sample in a solvent compatible with your LC mobile phase (e.g., 50:50 methanol:water).
Section 2: Liquid Chromatography (LC) Parameters
Suboptimal chromatographic conditions can lead to poor peak shape and, consequently, low signal intensity.
Question: What LC parameters should I check to improve the signal for this compound?
Answer:
-
Column Integrity: A contaminated or old column can lead to peak tailing and broadening, which reduces the signal-to-noise ratio. Flush the column with a strong solvent or replace it if necessary.
-
Mobile Phase:
-
pH: Since this compound is a carboxylic acid, the pH of the mobile phase will affect its retention and ionization. Acidifying the mobile phase (e.g., with 0.1% formic acid) will protonate the carboxylic acid group, which can be beneficial for reverse-phase chromatography.
-
Composition: Ensure your mobile phase components are LC-MS grade. Involatile buffers should be avoided.
-
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) will decrease the signal height. This can be caused by issues with the column, mobile phase, or injection solvent.
Troubleshooting Logic for LC Issues
Validation & Comparative
A Comparative Analysis of the Biological Activities of 7-Deoxyloganic Acid and Loganic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse and significant biological activities. Among them, loganic acid and its biosynthetic precursor, 7-deoxyloganic acid, are of considerable interest to the scientific community. This guide provides a detailed comparison of the known biological activities of these two compounds, with a focus on their anti-inflammatory and neuroprotective effects. Due to a scarcity of direct comparative studies, this guide will present the available experimental data for each compound, highlighting the current state of research and identifying knowledge gaps. We will also discuss the biological activities of a related isomer, 8-epi-7-deoxyloganic acid, for which some experimental data is available.
Overview of Biological Activities
Loganic acid has been extensively studied and shown to possess a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, antidiabetic, and anti-atherosclerotic activities[1][2][3]. In contrast, research on the biological activities of this compound is limited, with most studies focusing on its role as an intermediate in the biosynthesis of loganin and other secoiridoids[4][5]. However, a study on its isomer, 8-epi-7-deoxyloganic acid (DLA), has revealed potent anti-inflammatory and antioxidant effects[6][7].
Comparative Data on Biological Activities
Table 1: Comparison of Anti-inflammatory and Antioxidant Activities
| Compound | Assay | Cell Line / Animal Model | Key Findings | Reference |
| Loganic Acid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibited NO production. | [8] |
| Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW 264.7 macrophages | Suppressed the expression of pro-inflammatory cytokines. | [8] | |
| Reactive Oxygen Species (ROS) Production | MPP+-induced Neuro-2a cells | Suppressed ROS generation. | ||
| Antioxidant Enzyme Activity | Streptozotocin-induced diabetic rats | Increased activities of catalase, glutathione peroxidase, and glutathione reductase.[3] | [3] | |
| 8-epi-7-deoxyloganic Acid (DLA) | Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | Inhibited the generation of NO and PGE2.[7] | [7] |
| Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW 264.7 macrophages | Decreased the production of pro-inflammatory cytokines.[7] | [7] | |
| Reactive Oxygen Species (ROS) Production | LPS-stimulated RAW 264.7 macrophages | Suppressed ROS generation.[6] | [6] | |
| Carrageenan-induced Paw Edema | Mice | Reduced paw edema.[6] | [6] |
Signaling Pathways
Loganic Acid
Loganic acid exerts its biological effects by modulating several key signaling pathways. In the context of inflammation, it has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This is a crucial pathway that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, loganic acid can reduce the production of inflammatory mediators[8]. Furthermore, loganic acid has been reported to activate the SIRT1/Nrf2 (Sirtuin 1/Nuclear factor erythroid 2-related factor 2) pathway, which is a critical regulator of cellular antioxidant responses.
Figure 1: Simplified signaling pathway for the anti-inflammatory action of Loganic Acid via NF-κB inhibition.
8-epi-7-deoxyloganic Acid (DLA)
8-epi-7-deoxyloganic acid has been shown to exert its anti-inflammatory and antioxidant effects through the activation of the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) signaling pathway and the suppression of the MAPK/NF-κB (Mitogen-activated protein kinase/Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade[6][7].
Figure 2: Signaling pathways modulated by 8-epi-7-deoxyloganic Acid (DLA).
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is a generalized procedure based on methodologies reported for both loganic acid and 8-epi-7-deoxyloganic acid[7][8].
Figure 3: General experimental workflow for in vitro anti-inflammatory assays.
Detailed Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of loganic acid or 8-epi-7-deoxyloganic acid. Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available ELISA kits.
-
Cell Viability Assay: The viability of the cells after treatment is assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This protocol is based on the methodology described for 8-epi-7-deoxyloganic acid[6].
Detailed Methodology:
-
Animals: Male ICR mice (6-8 weeks old) are used.
-
Treatment: Mice are orally administered with 8-epi-7-deoxyloganic acid (e.g., 25 or 50 mg/kg body weight) or a vehicle control. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after treatment, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Conclusion and Future Directions
The available evidence strongly supports the potent anti-inflammatory and antioxidant properties of loganic acid and 8-epi-7-deoxyloganic acid. Both compounds modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and Nrf2 pathways. While loganic acid has been more extensively studied for a wider range of biological activities, including neuroprotection, the initial findings for 8-epi-7-deoxyloganic acid are promising.
A significant knowledge gap remains regarding the biological activities of this compound itself. Direct, head-to-head comparative studies of this compound, 8-epi-7-deoxyloganic acid, and loganic acid are crucial to understand their relative potencies and structure-activity relationships. Such studies would provide valuable insights for drug development professionals seeking to identify novel anti-inflammatory and neuroprotective agents. Future research should focus on elucidating the full pharmacological profile of this compound and its isomers to determine their therapeutic potential.
References
- 1. An Insight of Plant Source, Toxicological Profile, and Pharmacological Activities of Iridoid Loganic Acid: A ComprehensiveReview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Iridoid Glycoside Precursors for Researchers and Drug Development Professionals
An In-depth Guide to the Biosynthesis, Yield, and Analysis of Key Iridoid Glycoside Precursors
Iridoid glycosides represent a diverse class of monoterpenoids with a wide array of pharmacological activities, making them attractive targets for drug discovery and development. The efficient synthesis of these complex molecules, either through chemical or biological methods, relies on the availability of key precursor molecules. This guide provides a comparative analysis of four critical precursors in the iridoid glycoside biosynthetic pathway: geraniol, 8-oxogeranial, loganin, and secologanin. We will delve into their roles in the biosynthetic pathway, methods for their production and analysis, and a comparative summary of their potential yields and purities.
The Biosynthetic Pathway: From Geraniol to Secologanin
The biosynthesis of iridoid glycosides begins with the general isoprenoid pathway, leading to the formation of geranyl pyrophosphate (GPP). From GPP, a series of enzymatic reactions transforms the acyclic monoterpene skeleton into the characteristic bicyclic iridoid structure. The central pathway proceeds as follows:
-
Geraniol: GPP is hydrolyzed to geraniol.
-
8-Hydroxygeraniol and 8-oxogeranial: Geraniol undergoes hydroxylation to form 8-hydroxygeraniol, which is then oxidized to 8-oxogeranial.[1][2][3][4]
-
Cyclization to the Iridoid Skeleton: 8-oxogeranial is the substrate for the key cyclization step, catalyzed by iridoid synthase (ISY), which forms the core iridoid structure, nepetalactol.[5]
-
Formation of Loganin: Through a series of further enzymatic modifications including oxidation, glycosylation, and methylation, the iridoid skeleton is converted to loganin.
-
Cleavage to Secologanin: Loganin is then cleaved by secologanin synthase (SLS) to form secologanin, a secoiridoid that serves as a crucial precursor for a vast number of bioactive compounds, including terpenoid indole alkaloids.[6][7]
Comparative Data of Iridoid Glycoside Precursors
The selection of a starting precursor for the synthesis of iridoid glycosides depends on various factors, including the target molecule, the synthetic strategy (chemical or biological), and the desired yield and purity. The following tables provide a comparative overview of the production and analysis of geraniol, 8-oxogeranial, loganin, and secologanin.
Table 1: Comparison of Yield and Purity of Iridoid Glycoside Precursors
| Precursor | Source/Method | Typical Yield | Purity | References |
| Geraniol | Steam Distillation (from Pelargonium graveolens) | 0.1 - 0.2% (w/w) | Variable, requires further purification | [8] |
| Supercritical CO2 Extraction (from P. graveolens) | up to 2.53% | Higher than steam distillation | [9][10] | |
| 8-Hydroxygeraniol | Chemical Synthesis (from geranyl acetate) | 64% (oxidation step), 83% (hydrolysis step) | >97% | [2][11] |
| Loganin | Extraction (from Strychnos nux-vomica fruits) | 0.56g from 100g of pulp | High after recrystallization | [12] |
| HSCCC Purification (from Fructus corni) | 11.5 mg from 50 mg of sample | 98.6% | [13][14] | |
| Secologanin | Extraction (from Lonicera japonica) | - | - | [15] |
| In vitro conversion from loganin | - | - | [16] |
Table 2: Comparison of Analytical Methods for Iridoid Glycoside Precursors
| Precursor | Analytical Method | Key Parameters | References |
| Geraniol | HPLC | C18 column, MeCN/water/phosphoric acid mobile phase. | [17] |
| GC-MS | TG-5 SILMS column, He carrier gas, full MS scan. | [18] | |
| UPLC-MS/MS | For quantification of metabolites. | [19] | |
| 8-Oxogeranial | GC-MS | Derivatization may be required for analysis. | [20] |
| Loganin | HPLC | C18 column, gradient elution with methanol-water. | [13][14] |
| LC-MS/MS | MRM for sensitive and specific quantification. | [16] | |
| Secologanin | HPLC | C18 column, gradient elution. | [21] |
| LC-MS/MS | MRM for sensitive and specific quantification. | [16] |
Experimental Protocols
This section provides detailed methodologies for the extraction, synthesis, and analysis of the discussed iridoid glycoside precursors, based on established literature.
Protocol 1: Extraction of Geraniol from Pelargonium graveolens by Steam Distillation
Objective: To extract geraniol-rich essential oil from dried plant material.
Materials:
-
Dried and powdered Pelargonium graveolens leaves
-
Steam distillation apparatus
-
Separating funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Place 100 g of powdered P. graveolens leaves into the distillation flask.
-
Add distilled water to the flask to cover the plant material.
-
Set up the steam distillation apparatus and begin heating.
-
Collect the distillate, which will be a milky emulsion of essential oil and water.
-
Extract the essential oil from the distillate using a suitable organic solvent (e.g., diethyl ether or hexane) in a separating funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the essential oil.
-
The yield of essential oil is typically in the range of 0.1-0.2% (w/w).[8] Further purification by fractional distillation may be required to obtain pure geraniol.
Protocol 2: Chemical Synthesis of 8-Hydroxygeraniol from Geranyl Acetate
Objective: To synthesize 8-hydroxygeraniol, a precursor to 8-oxogeranial.
Materials:
-
Geranyl acetate
-
Selenium dioxide (SeO2)
-
tert-Butyl hydroperoxide
-
Dichloromethane (DCM)
-
Potassium carbonate (K2CO3)
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure: Step 1: Oxidation of Geranyl Acetate
-
To a solution of geranyl acetate in DCM, add SeO2 (catalytic amount) and tert-butyl hydroperoxide.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica gel to yield 8-hydroxygeranyl acetate (typically around 64% yield).[2]
Step 2: Hydrolysis to 8-Hydroxygeraniol
-
Dissolve the 8-hydroxygeranyl acetate in methanol.
-
Add K2CO3 and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction and remove the methanol under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 8-hydroxygeraniol (typically around 83% yield) with a purity of >97%.[2][11]
Protocol 3: Extraction and Purification of Loganin from Strychnos nux-vomica
Objective: To isolate and purify loganin from plant material.
Materials:
-
Pulp of Strychnos nux-vomica fruits
-
Methanol
-
Petroleum ether
-
Chloroform
-
Ethyl acetate
-
Ethanol
-
Soxhlet extractor
-
Separating funnel
Procedure:
-
Extract 100 g of the fruit pulp with methanol for 6 hours using a Soxhlet extractor.
-
Concentrate the methanolic extract and suspend it in water.
-
Partition the aqueous suspension successively with petroleum ether and chloroform to remove nonpolar compounds.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Concentrate the ethyl acetate layer and precipitate crude loganin by adding petroleum ether.
-
Recrystallize the precipitate from ethanol to obtain pure loganin (yield of approximately 0.56 g).[12]
Protocol 4: HPLC Analysis of Loganin and Secologanin
Objective: To quantify loganin and secologanin in a sample.
Materials:
-
HPLC system with a UV or MS detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
-
Loganin and secologanin standards
Procedure:
-
Sample Preparation: Dissolve the sample containing loganin and/or secologanin in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic or acetic acid) is typically used. For example, a gradient from 10% to 90% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength around 240 nm or MS detection for higher sensitivity and specificity.
-
-
Quantification: Prepare a calibration curve using standard solutions of loganin and secologanin of known concentrations. Inject the sample and standards into the HPLC system and determine the concentration of the analytes in the sample by comparing the peak areas with the calibration curve.[13][16]
Visualizing the Biosynthetic and Experimental Pathways
To better understand the relationships between the precursors and the experimental workflows, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis of 8-Hydroxygeraniol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 8-Hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Secologanin - Wikipedia [en.wikipedia.org]
- 7. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scribd.com [scribd.com]
- 10. scholar.its.ac.id [scholar.its.ac.id]
- 11. orgsyn.org [orgsyn.org]
- 12. ijpjournal.com [ijpjournal.com]
- 13. Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Separation of Geraniol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative determination of urinary metabolites of geraniol by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris [mdpi.com]
A Head-to-Head Comparison of 7-Deoxyloganic Acid Extraction Methods
For researchers, scientists, and drug development professionals, the efficient extraction of 7-deoxyloganic acid from plant sources, primarily from the flower buds of Lonicera japonica (Japanese Honeysuckle), is a critical first step in harnessing its therapeutic potential. While direct comparative studies on the extraction yields of this compound are limited in publicly available literature, a comprehensive analysis of extraction methods for other bioactive compounds from Lonicera japonica, such as chlorogenic acid and other iridoid glycosides, provides valuable insights into the most effective techniques. This guide offers a head-to-head comparison of prevalent extraction methodologies, supported by experimental data on related compounds, to inform the selection of an optimal extraction strategy.
The primary methods evaluated include conventional solvent extraction (maceration), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). Each method presents distinct advantages and disadvantages in terms of efficiency, solvent consumption, and preservation of thermolabile compounds.
Quantitative Data Summary
The following table summarizes the performance of different extraction methods on bioactive compounds from Lonicera japonica. While specific yield data for this compound is not provided in the cited studies, the yields of chlorogenic acid and total flavonoids, which are abundant in the same plant matrix, serve as a strong indicator of the overall extraction efficiency for polar and semi-polar compounds like this compound.
| Extraction Method | Key Parameters | Target Compound(s) | Yield/Efficiency | Plant Material | Source |
| Water Extraction | Not specified | Chlorogenic Acid | 11.28 mg/g DW | Flower Buds | [1] |
| Methanol Extraction | Not specified | Chlorogenic Acid | 24.45 mg/g DW | Flower Buds | [1] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol Concentration: 64%, Liquid-Solid Ratio: 45 mL/g, Ultrasonic Power: 700 W, Time: 6 min | Total Polyphenols | 9.16 ± 0.19% | Leaves | [2][3] |
| Supercritical Fluid Extraction (SFE) | Not specified | Not specified for yield | Excellent for anti-inflammatory components | Flower Buds | [4] |
Note: DW = Dry Weight. The data presented for UAE reflects the total polyphenol yield, which includes a variety of compounds. Methanol extraction shows a significantly higher yield for chlorogenic acid compared to water extraction, suggesting its superiority for extracting similar compounds from honeysuckle.[1]
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Methanol Extraction (Maceration)
This conventional method serves as a baseline for comparison.
Protocol:
-
Preparation of Plant Material: Air-dry the flower buds of Lonicera japonica and grind them into a fine powder.
-
Extraction: Mix the powdered plant material with methanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Maceration: Allow the mixture to stand at room temperature for 24 hours with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the methanol from the filtrate under reduced pressure to obtain the crude extract.
-
Analysis: Re-dissolve a known amount of the crude extract in a suitable solvent for quantitative analysis by High-Performance Liquid Chromatography (HPLC).
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency and shorter processing times.
Protocol:
-
Preparation of Plant Material: Use dried and powdered leaves of Lonicera japonica.
-
Solvent Mixture: Prepare a 64% aqueous ethanol solution.
-
Extraction: Mix the powdered leaves with the ethanol solution at a liquid-to-solid ratio of 45 mL/g.
-
Ultrasonication: Place the mixture in an ultrasonic bath and sonicate at a power of 700 W for 6 minutes.[2][3]
-
Filtration and Concentration: Follow the same filtration and concentration steps as described for methanol extraction.
-
Analysis: Prepare the extract for HPLC analysis as previously described.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its selectivity and the ability to produce solvent-free extracts.
Protocol:
-
Preparation of Plant Material: Use dried and ground flower buds of Lonicera japonica.
-
SFE System Setup: Load the powdered plant material into the extraction vessel of a supercritical fluid extractor.
-
Extraction Parameters: Pressurize the system with CO2 to supercritical conditions (specific temperature and pressure parameters need to be optimized for this compound, but are generally in the range of 40-60°C and 100-350 bar). A co-solvent such as ethanol may be added to enhance the extraction of more polar compounds.
-
Extraction: Pump the supercritical CO2 through the extraction vessel at a constant flow rate.
-
Separation: De-pressurize the fluid in a separator vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collection and Analysis: Collect the precipitated extract and prepare it for HPLC analysis. While a specific protocol for this compound is not detailed in the search results, SFE has been shown to be effective for isolating bioactive components from L. japonica.[4]
Mandatory Visualizations
Biosynthesis of this compound
The following diagram illustrates the key steps in the biosynthesis of this compound, a crucial intermediate in the formation of various iridoids and monoterpenoid indole alkaloids.[5][6][7][8]
Caption: Biosynthetic pathway leading to this compound.
Experimental Workflow for Extraction and Analysis
This diagram outlines the general workflow from plant material preparation to the final quantitative analysis of the extract.
Caption: General experimental workflow for extraction and analysis.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. Frontiers | Ultrasound-assisted extraction of polyphenols from Lonicera japonica leaves and their α-glucosidase inhibition [frontiersin.org]
- 3. Ultrasound-assisted extraction of polyphenols from Lonicera japonica leaves and their α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Deoxyloganetic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 7-Deoxyloganic Acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 7-Deoxyloganic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with hazardous waste regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and environmental impact.
Immediate Safety Considerations
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with other organic acids, requires its classification as hazardous waste.[2][3][4] Under no circumstances should it be disposed of down the drain.[3][4]
-
Waste Collection:
-
Designate a specific, properly labeled hazardous waste container for this compound waste.[4] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, screw-top cap.[5] Do not use metal containers.[4][5]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3][4]
-
Collect all waste materials, including the pure compound, solutions, and any contaminated items such as pipette tips, gloves, and absorbent pads, in this designated container.
-
-
Waste Storage:
-
Disposal Procedure:
-
Do not attempt to neutralize this compound waste unless it is a specifically approved and documented laboratory procedure. Most organic acids are still toxic after neutralization.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[3][4]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Quantitative Hazard Data
The following table summarizes the known hazard classifications for this compound.
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested. |
| Causes skin irritation | H315 | Contact with skin may cause irritation. |
| Causes serious eye irritation | H319 | Contact with eyes may cause severe |
| irritation. | ||
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate |
| the respiratory tract. |
Data sourced from a supplier's safety information.[1]
Experimental Protocol: Decontamination of Glassware
Following any experiment involving this compound, all glassware and equipment must be thoroughly decontaminated.
-
Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent, such as ethanol or acetone, in a chemical fume hood. Collect the rinse solvent as hazardous waste in your designated this compound waste container.
-
Washing: Wash the rinsed glassware with laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry completely or dry it in a drying oven.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 7-Deoxyloganic acid
Essential Safety and Handling Guide for 7-Deoxyloganic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[2]. Additional specialized equipment is necessary depending on the specific laboratory procedures being performed.
| Personal Protective Equipment (PPE) | Specifications | Primary Function | Applications |
| Eye and Face Protection | Safety glasses with side-shields (ANSI Z87.1 compliant) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard[2][3]. | Protects eyes and face from splashes, sprays, and droplets of hazardous materials. | Required for all handling procedures. Use a face shield when handling bulk quantities or during reactions with a potential for splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). For prolonged contact or handling larger quantities, consider thicker, heavy-duty gloves or double-gloving[2][3]. | Prevents direct skin contact with the chemical, minimizing the risk of irritation or absorption. | Required for all handling procedures. Change gloves immediately if contaminated. |
| Body Protection | A flame-resistant lab coat is recommended. An apron made of chemical-resistant material can provide additional protection[3][4]. | Protects skin and personal clothing from spills and splashes. | Required for all handling procedures. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is expected, a respirator may be necessary based on a formal risk assessment[5]. | Minimizes the inhalation of any dust, aerosols, or vapors. | Recommended for all procedures. Mandatory when handling powders outside of a fume hood. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. | Required in all laboratory areas. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that a chemical fume hood is available and functioning correctly. Read and understand the Safety Data Sheet (SDS) for any other chemicals being used in the procedure. Locate the nearest eyewash station and safety shower.
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer :
-
Conduct all weighing and transfers of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When preparing solutions, add the acid to the solvent slowly.
-
-
During the Experiment :
-
Keep all containers with this compound closed when not in use.
-
Handle all solutions and reaction mixtures within the fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Post-Experiment :
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous chemical waste.
-
Solid Waste : Collect in a designated, labeled hazardous waste container.
-
Liquid Waste : Collect in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials : Disposable items such as gloves, weighing paper, and paper towels that have come into contact with this compound should be placed in a designated solid hazardous waste container.
Follow all local, state, and federal regulations for hazardous waste disposal[6].
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
